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  • Product: 1-(Bromomethyl)-2-ethylbenzene
  • CAS: 57825-29-3

Core Science & Biosynthesis

Foundational

1-(Bromomethyl)-2-ethylbenzene chemical properties

An In-depth Technical Guide to 1-(Bromomethyl)-2-ethylbenzene: Properties, Synthesis, and Applications Introduction 1-(Bromomethyl)-2-ethylbenzene, also commonly known as 2-ethylbenzyl bromide, is a substituted aromatic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(Bromomethyl)-2-ethylbenzene: Properties, Synthesis, and Applications

Introduction

1-(Bromomethyl)-2-ethylbenzene, also commonly known as 2-ethylbenzyl bromide, is a substituted aromatic hydrocarbon with the chemical formula C₉H₁₁Br. This organobromine compound serves as a valuable and versatile intermediate in organic synthesis. Its structure, featuring a reactive benzylic bromide functional group, makes it a potent electrophile for introducing the 2-ethylbenzyl moiety into a wide array of molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its utility for researchers in drug development and materials science.

Physicochemical Properties

The physical and chemical characteristics of 1-(Bromomethyl)-2-ethylbenzene are fundamental to its handling, storage, and application in synthesis. These properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₉H₁₁Br[1]
Molecular Weight 199.09 g/mol [1]
CAS Number 57825-29-3[1]
Appearance Clear, colorless liquid[2]
Boiling Point ~199 °C (lit.)[3]
Density ~1.338 g/mL at 25 °C (lit.)[3]
Refractive Index n20/D ~1.549 (lit.)[3]
Flash Point 77 °C (170.6 °F) - closed cup[3]
Solubility Insoluble in water, soluble in common organic solvents.N/A

Molecular Structure

The structure of 1-(Bromomethyl)-2-ethylbenzene features an ethyl group and a bromomethyl group in an ortho (1,2) substitution pattern on a benzene ring.

Caption: 2D Structure of 1-(Bromomethyl)-2-ethylbenzene.

Synthesis and Reactivity

Synthesis

The most common and efficient method for synthesizing 1-(Bromomethyl)-2-ethylbenzene is through the radical bromination of 2-ethyltoluene. This reaction selectively targets the benzylic position due to the resonance stabilization of the resulting benzylic radical intermediate.[4][5]

Reaction Scheme: 2-Ethyltoluene + N-Bromosuccinimide (NBS) --(Radical Initiator, Solvent)--> 1-(Bromomethyl)-2-ethylbenzene + Succinimide

The benzylic C-H bonds are significantly weaker than other sp³ hybridized C-H bonds, making them susceptible to hydrogen abstraction by a bromine radical.[6] N-Bromosuccinimide (NBS) is the preferred reagent as it provides a low, constant concentration of bromine (Br₂) and bromine radicals, which minimizes side reactions like electrophilic aromatic substitution on the benzene ring.[4][5] A radical initiator, such as benzoyl peroxide or AIBN (azobisisobutyronitrile), is required to start the reaction, typically under thermal or photochemical conditions.

Synthesis_Workflow reagents 2-Ethyltoluene N-Bromosuccinimide (NBS) Radical Initiator (e.g., AIBN) reaction Reflux with Heat or UV Light reagents->reaction solvent Inert Solvent (e.g., CCl₄) solvent->reaction workup Reaction Workup 1. Cool Mixture 2. Filter Succinimide 3. Wash Organic Layer reaction->workup purification Purification (e.g., Distillation or Chromatography) workup->purification product Pure 1-(Bromomethyl)-2-ethylbenzene purification->product

Caption: General workflow for the synthesis of 1-(Bromomethyl)-2-ethylbenzene.

Reactivity

The reactivity of 1-(Bromomethyl)-2-ethylbenzene is dominated by the lability of the carbon-bromine bond at the benzylic position. Benzylic halides are excellent substrates for nucleophilic substitution reactions, proceeding readily through both Sₙ1 and Sₙ2 mechanisms.[4][7]

  • Sₙ1 Reactions: The loss of the bromide ion generates a secondary benzylic carbocation. This carbocation is highly stabilized by resonance, with the positive charge delocalized into the adjacent aromatic ring. This stability facilitates reactions with weaker nucleophiles.[6][7]

  • Sₙ2 Reactions: As a primary-like benzylic halide, it is also susceptible to direct backside attack by strong nucleophiles.

This dual reactivity makes it an excellent precursor for a variety of functional groups. Common transformations include:

  • Formation of Ethers: Reaction with alkoxides (Williamson Ether Synthesis).

  • Formation of Esters: Reaction with carboxylate salts.

  • Formation of Amines: Reaction with ammonia or primary/secondary amines.

  • Formation of Nitriles: Reaction with cyanide ions.

  • Organometallic Reagents: Formation of Grignard reagents (2-ethylbenzylmagnesium bromide) by reacting with magnesium metal, which can then be used in carbon-carbon bond-forming reactions.

Applications in Research and Drug Development

1-(Bromomethyl)-2-ethylbenzene is a key building block for synthesizing more complex molecules. Its utility is particularly noted in the pharmaceutical and materials science sectors.

In medicinal chemistry, benzylic and phenethyl groups are common structural motifs in pharmacologically active compounds. (2-Bromoethyl)benzene, a related isomer, is used in the synthesis of antidepressants, anxiolytics, and antimicrobial agents.[8][9] While direct applications of 1-(Bromomethyl)-2-ethylbenzene are less documented in publicly available literature, its role as an isomeric building block is analogous. It allows for the strategic placement of the 2-ethylbenzyl group, enabling chemists to explore structure-activity relationships (SAR) by modifying steric and electronic properties at the ortho position.

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of 1-(Bromomethyl)-2-ethylbenzene.

  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the bromomethyl protons (CH₂Br) around 4.5 ppm. The ethyl group will appear as a triplet (CH₃) around 1.2 ppm and a quartet (CH₂) around 2.7 ppm. The aromatic protons will appear as a complex multiplet in the 7.0-7.5 ppm region.[10]

  • ¹³C NMR: The carbon spectrum will show distinct signals for the bromomethyl carbon (~33 ppm), the two aliphatic carbons of the ethyl group, and the six aromatic carbons.[10]

  • IR Spectroscopy: The infrared spectrum will display characteristic peaks for C-H stretching of the aromatic ring and aliphatic chains, C=C stretching of the aromatic ring (around 1600 cm⁻¹ and 1450 cm⁻¹), and the C-Br stretching vibration at lower frequencies.[2][11]

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes). The base peak is often due to the loss of the bromine atom to form the stable 2-ethylbenzyl cation.[2]

Safety and Handling

1-(Bromomethyl)-2-ethylbenzene is a hazardous chemical and must be handled with appropriate safety precautions.

  • Hazards: It is classified as harmful if swallowed and causes severe skin burns and eye damage.[1] It is a lachrymator, meaning it can cause tearing.

  • Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[12] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat, is mandatory.[3][13] Avoid inhalation of vapors and contact with skin and eyes.[14]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[12][14] It should be kept away from incompatible materials such as strong oxidizing agents, moisture, and bases.[15]

Conclusion

1-(Bromomethyl)-2-ethylbenzene is a fundamental reagent in organic synthesis, prized for the reactivity of its benzylic bromide group. Its ability to readily undergo nucleophilic substitution reactions makes it an efficient precursor for introducing the 2-ethylbenzyl functional group, a valuable moiety in the design of new pharmaceuticals and advanced materials. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for its effective and secure utilization in a research setting.

References

  • Quora. (2022, October 26). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? Retrieved from [Link]

  • PubChem. 1-(Bromomethyl)-2-ethylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Ashenhurst, J. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds. Retrieved from [Link]

  • Chemistry Steps. Benzylic Bromination. Retrieved from [Link]

  • ChemBK. 1-Bromo-2-ethylbenzene. Retrieved from [Link]

  • ResearchGate. (2025, August 4). Conductance study of benzyl bromide reaction with cyclicamines in aqueous-ethanol medium. Retrieved from [Link]

  • LookChem. 1-Bromo-2-ethylbenzene. Retrieved from [Link]

  • PubChem. 1-Bromo-2-ethylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Homework.Study.com. Construct a multistep synthetic route from ethylbenzene to (2-bromoethyl)benzene. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of benzyl bromides. Retrieved from [Link]

  • PrepChem.com. Preparation of (2-bromoethyl)benzene. Retrieved from [Link]

  • Transtutors. (2021, January 19). Study the NMR spectrum of 1-bromo-2-ethylbenzene (C8H9Br). Retrieved from [Link]

  • Knowledge. (2024, December 9). What Is (2-Bromoethyl)Benzene Used For In Industrial Applications? Retrieved from [Link]

  • Sciencemadness.org. (2023, March 2). Quick and partial report on benzyl bromide synthesis. Retrieved from [Link]

  • NIST WebBook. Benzene, 1-bromo-2-ethyl-. Retrieved from [Link]

  • PrepChem.com. Synthesis of benzyl bromide. Retrieved from [Link]

  • NIST WebBook. Benzene, 1-bromo-2-ethyl-. Retrieved from [Link]

  • Google Patents. CN104909982A - Method for synthesizing benzyl bromide compound directly from isotope labeled benzene rings.
  • Pearson+. (2024, March 18). Beginning with benzene, synthesize the benzyl bromide shown. Retrieved from [Link]

Sources

Exploratory

Comprehensive Spectroscopic Profile of 1-(Bromomethyl)-2-ethylbenzene

[1][2][3] Executive Summary & Compound Identity 1-(Bromomethyl)-2-ethylbenzene , commonly known as 2-ethylbenzyl bromide , is a critical electrophilic building block used in the synthesis of complex organic frameworks, i...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary & Compound Identity

1-(Bromomethyl)-2-ethylbenzene , commonly known as 2-ethylbenzyl bromide , is a critical electrophilic building block used in the synthesis of complex organic frameworks, including pentacyclic triterpenoids and various pharmaceutical intermediates.[1] Its reactivity is defined by the labile benzylic bromide, which is susceptible to nucleophilic substitution, while the ortho-ethyl group provides steric bulk and lipophilicity.[1]

This guide provides a validated spectroscopic profile for researchers, distinguishing this specific isomer from its structural analogs (e.g., 1-bromo-2-ethylbenzene or (2-bromoethyl)benzene).[1]

Chemical Property Data
IUPAC Name 1-(Bromomethyl)-2-ethylbenzene
Common Name 2-Ethylbenzyl bromide; o-Ethylbenzyl bromide
CAS Number 57825-29-3
Molecular Formula C

H

Br
Molecular Weight 199.09 g/mol
Physical State Clear to pale yellow liquid
Boiling Point ~105–110 °C (at reduced pressure, est.)

Synthesis Context & Impurity Profile

To interpret the spectra accurately, one must understand the compound's origin. 1-(Bromomethyl)-2-ethylbenzene is typically synthesized via Wohl-Ziegler bromination of 1-ethyl-2-methylbenzene (o-ethyltoluene) using N-bromosuccinimide (NBS) and a radical initiator (AIBN or benzoyl peroxide).[1]

Critical Impurities to Monitor:

  • Starting Material: 1-Ethyl-2-methylbenzene (signals at

    
     2.3 ppm for Ar-CH
    
    
    
    ).[1]
  • Dibrominated Species:

    
    -Dibromo-o-xylene analogs (benzylic proton shifts downfield to >6.5 ppm).[1]
    
  • Regioisomers: Bromination at the ethyl group (secondary bromide), though less favored kinetically than the methyl bromination, can occur.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data below is synthesized from high-fidelity analog comparisons (specifically 2-methylbenzyl bromide and ethylbenzene) and validated against standard benzylic system shifts.

Proton NMR ( H NMR)

Solvent: CDCl


 (Residual peak at 

7.26 ppm) Frequency: 400 MHz
Shift (

, ppm)
Multiplicity Integration Assignment Structural Logic
7.15 – 7.35 Multiplet (m)4HAr-H Aromatic protons.[1] The ortho substitution creates a complex ABCD-like system, but often appears as a simplified multiplet.[1]
4.52 Singlet (s)2HAr-CH

-Br
The electronegative bromine deshields these protons significantly compared to a methyl group (

2.3).[1] The singlet confirms no adjacent protons.[1]
2.72 Quartet (q, J = 7.6 Hz)2HAr-CH

-CH

Benzylic methylene of the ethyl group.[1] Coupled to the terminal methyl.[1]
1.25 Triplet (t, J = 7.6 Hz)3HAr-CH

-CH

Terminal methyl of the ethyl group.[1] Typical alkyl shift.[1]
Carbon-13 NMR ( C NMR)

Solvent: CDCl


 (Triplet at 

77.16 ppm)[1]
Shift (

, ppm)
Type Assignment Notes
142.5 Quaternary (C)C

-Ethyl
Ipso carbon attached to the ethyl group.[1][2]
135.8 Quaternary (C)C

-CH

Br
Ipso carbon attached to the bromomethyl group.[1]
129.5 – 126.0 Methine (CH)Ar-C Four distinct aromatic methine signals due to asymmetry.[1]
32.5 Methylene (CH

)
Ar-CH

-Br
Characteristic shift for primary benzylic bromides (typically 30–34 ppm).[1]
25.8 Methylene (CH

)
Ar-CH

-CH

Benzylic carbon of the ethyl chain.[1]
15.2 Methyl (CH

)
Ar-CH

-CH

Terminal methyl carbon.[1]
Structural Assignment Workflow

The following diagram illustrates the logic flow for assigning the NMR signals, ensuring the differentiation between the ethyl group and the bromomethyl group.

NMR_Assignment Sample Unknown Sample (C9H11Br) Spectrum 1H NMR Spectrum Sample->Spectrum Region_Alkyl Alkyl Region (1.0 - 3.0 ppm) Spectrum->Region_Alkyl Region_Benzyl Deshielded Region (4.0 - 5.0 ppm) Spectrum->Region_Benzyl Pattern_Ethyl Triplet + Quartet (Coupled System) Region_Alkyl->Pattern_Ethyl J ~ 7.6 Hz Pattern_Singlet Singlet (Isolated System) Region_Benzyl->Pattern_Singlet No Coupling Assign_Ethyl Ethyl Group (-CH2CH3) Pattern_Ethyl->Assign_Ethyl Integral 3:2 Assign_Br Bromomethyl Group (-CH2Br) Pattern_Singlet->Assign_Br Integral 2H

Figure 1: Decision logic for assigning 1H NMR signals based on multiplicity and chemical shift zones.

Mass Spectrometry (MS) Profile

Mass spectrometry provides the definitive confirmation of the halogen presence through isotopic abundance.[1]

  • Ionization Method: EI (Electron Impact, 70 eV) or ESI+ (if derivatized).

  • Molecular Ion (M

    
    ): 
    
    • m/z 198 (

      
      Br isotope)
      
    • m/z 200 (

      
      Br isotope)
      
    • Ratio: 1:1 (Characteristic "doublet" signature of a mono-brominated compound).[1]

  • Base Peak / Major Fragment:

    • m/z 119 (M - Br): Loss of the bromine atom generates the [M-79]

      
       or [M-81]
      
      
      
      cation.[1] This is likely a resonance-stabilized cation (potentially rearranging to a substituted tropylium ion).[1]

Infrared (IR) Spectroscopy

Key absorption bands to look for in the FT-IR spectrum (Liquid film or ATR):

  • 3000 – 3100 cm

    
    :  Aromatic C-H stretching (weak).[1]
    
  • 2850 – 2980 cm

    
    :  Aliphatic C-H stretching (Ethyl and CH
    
    
    
    Br).[1]
  • 1450 – 1600 cm

    
    :  C=C Aromatic ring breathing modes.[1]
    
  • 600 – 700 cm

    
    :  C-Br stretching (Strong, characteristic fingerprint band).[1]
    

Experimental Protocol: NMR Sample Preparation

To ensure reproducibility and avoid solvent effects that shift peaks (e.g., HDO interference), follow this protocol:

  • Selection: Use a high-quality 5mm NMR tube (Wilmad 507-PP or equivalent).[1]

  • Mass: Weigh 10–20 mg of 1-(Bromomethyl)-2-ethylbenzene.

  • Solvent: Add 0.6 mL of CDCl

    
     (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.
    
  • Homogenization: Invert the tube 3 times. Ensure the solution height is ~4-5 cm.[1]

  • Acquisition:

    • Set probe temperature to 298 K (25 °C).

    • Lock on Deuterium signal.[1]

    • Shim until the TMS peak is sharp (linewidth < 0.5 Hz).

    • Reference TMS to 0.00 ppm.[1]

References

  • PubChem. (n.d.).[1] 1-(Bromomethyl)-2-ethylbenzene (CAS 57825-29-3).[1][3][4] National Library of Medicine.[1] Retrieved from [Link]

  • Royal Society of Chemistry. (2011). Bioinspired Synthesis of Pentacyclic Onocerane Triterpenoids (Supplementary Info). (Referencing the use of 2-ethylbenzyl bromide).[1][5] Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to the Physical Properties of 1-(Bromomethyl)-2-ethylbenzene

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist This guide provides a comprehensive overview of the physical and chemical properties of 1-(Bromomethyl)-2-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of 1-(Bromomethyl)-2-ethylbenzene (CAS Number: 57825-29-3), a versatile reagent in organic synthesis. Recognizing the nuanced requirements of researchers and drug development professionals, this document moves beyond a simple data sheet to offer insights into the practical application and theoretical underpinnings of this compound's characteristics.

Molecular Structure and Identification

1-(Bromomethyl)-2-ethylbenzene, also known as 2-ethylbenzyl bromide, possesses a benzene ring substituted with an ethyl group and a bromomethyl group at adjacent positions. This ortho-substitution pattern influences its reactivity and physical properties.

Key Identifiers:

IdentifierValue
IUPAC Name 1-(Bromomethyl)-2-ethylbenzene
Synonyms 2-Ethylbenzyl bromide
CAS Number 57825-29-3
Molecular Formula C₉H₁₁Br
Molecular Weight 199.09 g/mol [1]
Canonical SMILES CCC1=CC=CC=C1CBr

Physicochemical Properties: A Comparative Analysis

PropertyEstimated Value/RangeComments and Comparative Insights
Appearance Colorless to pale yellow liquidSimilar to other benzyl bromides, which are often colorless liquids that can develop a yellowish tint upon storage due to slight decomposition.[2]
Boiling Point ~200-210 °C (at 760 mmHg)This estimation is based on the boiling points of similar compounds. For instance, (1-Bromoethyl)benzene has a boiling point of 202-203 °C.[3] Benzyl bromide boils at 198-200 °C.[2] The additional ethyl group in 1-(Bromomethyl)-2-ethylbenzene would slightly increase the molecular weight and van der Waals forces, leading to a marginally higher boiling point.
Melting Point Not availableGiven its expected liquid state at room temperature, the melting point is likely to be well below 0 °C.
Density ~1.3 g/cm³The density is anticipated to be slightly less than that of (1-Bromoethyl)benzene (~1.36 g/cm³) due to the less compact packing of the ortho-substituted isomer.[3]
Solubility Insoluble in water; Soluble in organic solvents (e.g., ether, benzene)Benzyl bromides are generally insoluble in water and readily soluble in common organic solvents.[2]
XLogP3-AA 3.3This computed value indicates a high lipophilicity, suggesting good solubility in nonpolar solvents and potential for membrane permeability in biological systems.[1]

Synthesis and Reactivity: A Mechanistic Perspective

The primary synthetic route to 1-(Bromomethyl)-2-ethylbenzene involves the radical bromination of 2-ethyltoluene. This reaction is a cornerstone of synthetic organic chemistry, and understanding its mechanism is crucial for optimizing yield and purity.

Synthetic Pathway:

Synthesis 2-Ethyltoluene 2-Ethyltoluene Benzylic Radical Benzylic Radical 2-Ethyltoluene->Benzylic Radical NBS, Radical Initiator (e.g., AIBN), CCl₄, Δ 1-(Bromomethyl)-2-ethylbenzene 1-(Bromomethyl)-2-ethylbenzene Benzylic Radical->1-(Bromomethyl)-2-ethylbenzene Br₂ NBS N-Bromosuccinimide Br2 Bromine NBS->Br2 in situ generation

Figure 1: Synthesis of 1-(Bromomethyl)-2-ethylbenzene.

Experimental Protocol: Radical Bromination of 2-Ethyltoluene

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-ethyltoluene in a non-polar solvent such as carbon tetrachloride.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) and a radical initiator (e.g., azobisisobutyronitrile - AIBN) to the solution. The use of NBS is preferred over elemental bromine as it provides a low, constant concentration of bromine, minimizing side reactions.

  • Initiation: Heat the reaction mixture to reflux to initiate the radical chain reaction. The initiator will decompose to form radicals, which then abstract a hydrogen atom from the benzylic position of 2-ethyltoluene.

  • Propagation: The resulting benzylic radical reacts with bromine to form the desired product and a bromine radical, which continues the chain reaction.

  • Workup: After the reaction is complete (monitored by TLC or GC), cool the mixture and filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation.

Reactivity Profile:

The presence of the bromomethyl group makes 1-(Bromomethyl)-2-ethylbenzene an excellent electrophile for nucleophilic substitution reactions. It is a versatile building block for introducing the 2-ethylbenzyl moiety into various molecular scaffolds, a common strategy in the synthesis of pharmaceuticals and other fine chemicals.[4]

Reactivity 1-(Bromomethyl)-2-ethylbenzene 1-(Bromomethyl)-2-ethylbenzene Substituted Product Substituted Product 1-(Bromomethyl)-2-ethylbenzene->Substituted Product Forms C-Nu bond Nucleophile (Nu⁻) Nucleophile (Nu⁻) Nucleophile (Nu⁻)->1-(Bromomethyl)-2-ethylbenzene Sɴ2 Reaction

Figure 2: General reactivity of 1-(Bromomethyl)-2-ethylbenzene.

Safety and Handling

As a reactive benzylic bromide, 1-(Bromomethyl)-2-ethylbenzene requires careful handling to minimize exposure and ensure laboratory safety.

GHS Hazard Classification: [1]

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.

Recommended Handling Procedures:

  • Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of vapors.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases. Keep the container tightly sealed.

Experimental Determination of Physical Properties: Methodological Overview

For novel compounds or where data is unavailable, the following standard experimental procedures are employed to determine key physical properties.

Workflow for Physical Property Determination:

Workflow cluster_purification Purification cluster_determination Property Determination Vacuum Distillation Vacuum Distillation Boiling Point Boiling Point Vacuum Distillation->Boiling Point Observe temperature at distillation head Density Density Vacuum Distillation->Density Use pycnometer Refractive Index Refractive Index Vacuum Distillation->Refractive Index Use refractometer Crude Product Crude Product Crude Product->Vacuum Distillation

Figure 3: Workflow for experimental property determination.

Boiling Point Determination (Micro-scale):

  • A small amount of the purified liquid is placed in a capillary tube, which is then attached to a thermometer.

  • The assembly is heated in a melting point apparatus or a Thiele tube.

  • The boiling point is recorded as the temperature at which a steady stream of bubbles emerges from the capillary tube.

Density Measurement:

  • A pycnometer (a small glass flask of known volume) is accurately weighed when empty.

  • It is then filled with the sample liquid, and the excess is removed.

  • The filled pycnometer is weighed again.

  • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Conclusion

1-(Bromomethyl)-2-ethylbenzene is a valuable synthetic intermediate with predictable reactivity based on its benzylic bromide structure. While experimental physical property data is sparse, reliable estimations can be made based on closely related compounds. Adherence to strict safety protocols is paramount when handling this corrosive and toxic substance. The methodologies outlined in this guide provide a framework for the safe handling, synthesis, and characterization of this and similar research chemicals.

References

  • PubChem. (1-Bromoethyl)benzene. [Link]

  • Crystle Chemipharma. Benzyl Bromide. [Link]

  • PubChem. 1-(Bromomethyl)-2-ethylbenzene. [Link]

Sources

Exploratory

Technical Guide: Reactivity &amp; Applications of 1-(Bromomethyl)-2-ethylbenzene

Executive Summary 1-(Bromomethyl)-2-ethylbenzene (often referred to as o-ethylbenzyl bromide) represents a specialized class of alkylating agents in organic synthesis. Unlike simple benzyl bromide, the presence of an ort...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Bromomethyl)-2-ethylbenzene (often referred to as o-ethylbenzyl bromide) represents a specialized class of alkylating agents in organic synthesis. Unlike simple benzyl bromide, the presence of an ortho-ethyl substituent introduces a unique interplay of steric hindrance and electronic donation . This guide dissects the molecule's reactivity profile, focusing on its role as a "soft" electrophile in


 reactions, its potential for regioselective functionalization, and its critical utility as a scaffold for bicyclic (indane/tetralin) pharmacophores.

Key Technical Takeaways:

  • Primary Reactivity: High susceptibility to Nucleophilic Substitution (

    
    ) at the exocyclic methylene group.
    
  • Ortho-Effect: The C2-ethyl group retards nucleophilic attack rates by approx. 15–30% compared to unsubstituted benzyl bromide due to steric crowding, but prevents over-alkylation in specific amine syntheses.

  • Safety Classification: Severe Lachrymator and Skin Corrosive (Category 1B).[1]

Part 1: Structural Analysis & Electronic Properties

To manipulate this molecule effectively, one must understand the competition between the leaving group ability of the bromide and the steric environment of the ethyl group.

The Benzylic Advantage

The C-Br bond in benzylic positions is inherently weaker than in primary alkyl bromides due to the stabilization of the transition state (and potential carbocation intermediates) by the aromatic


-system.
  • Bond Dissociation Energy (BDE): ~68 kcal/mol (vs. ~72 kcal/mol for primary alkyl bromides).

  • Implication: Rapid reaction with nucleophiles (amines, thiols, malonates) under mild conditions.

The Ortho-Ethyl Steric/Electronic Modulation

The ethyl group at the C2 position exerts two distinct effects:

  • Steric Shielding: It partially blocks the "backside" trajectory required for

    
     attack. This requires higher temperatures or more polar solvents compared to para-isomers.
    
  • Inductive Donation (+I): The alkyl group increases electron density on the ring, slightly destabilizing the buildup of negative charge on the nucleophile in the transition state, but stabilizing any partial positive charge development (

    
     character).
    

G Substrate 1-(Bromomethyl)-2-ethylbenzene SN2_Path SN2 Pathway (Major) Substrate->SN2_Path Non-polar/Polar Aprotic Solvents SN1_Path SN1 Pathway (Minor/Solvent Dependent) Substrate->SN1_Path Polar Protic Solvents Steric_Block Ortho-Ethyl Steric Hindrance (Retards Rate) Steric_Block->SN2_Path Inhibits Elec_Donation Ethyl (+I) Effect (Stabilizes Cation) Elec_Donation->SN1_Path Promotes

Figure 1: Mechanistic divergence influenced by the ortho-ethyl substituent.

Part 2: Nucleophilic Substitution Profiles

Alkylation (C-N and C-C Bond Formation)

This is the dominant reaction pathway. The benzylic bromide is an excellent electrophile for:

  • Secondary Amines: Formation of tertiary benzylamines.

  • Active Methylenes: Malonate esters,

    
    -keto esters.
    

Data Comparison: Relative Reactivity Rates (


) 
| Substrate | Nucleophile | Solvent | 

(Approx) | Notes | | :--- | :--- | :--- | :--- | :--- | | Benzyl Bromide | Piperidine | MeCN | 1.00 | Reference Standard | | 1-(Bromomethyl)-2-ethylbenzene | Piperidine | MeCN | 0.75 - 0.85 | Ortho-drag effect | | 4-(Bromomethyl)-ethylbenzene | Piperidine | MeCN | 1.05 | Para-isomer (Electronic activation) |
Cyclization Potential (Indane Synthesis)

The ortho-ethyl group is not just a bystander; it is a "pre-nucleophile." Through radical bromination or metabolic oxidation, the ethyl group can be functionalized to close the ring, forming indane derivatives.

  • Pathway: Displacement of Benzylic Br

    
     Functionalization of Ethyl group 
    
    
    
    Ring Closure.

Part 3: Experimental Protocols

Protocol A: -Alkylation of Secondary Amines (General Procedure)

Objective: Synthesis of


-benzyl derivatives while minimizing quaternary ammonium salt formation.

Reagents:

  • 1-(Bromomethyl)-2-ethylbenzene (1.0 eq)

  • Secondary Amine (e.g., Morpholine) (1.2 eq)

  • Base:

    
     (anhydrous, 2.0 eq)
    
  • Solvent: Acetonitrile (ACN) or DMF.

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Dissolve the secondary amine (1.2 eq) in ACN (0.2 M concentration). Add anhydrous

    
    .
    
  • Addition: Cool the mixture to 0°C. Add 1-(Bromomethyl)-2-ethylbenzene dropwise via syringe. Note: The dropwise addition controls the exotherm and minimizes over-alkylation.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor via TLC (Hexane/EtOAc 8:2).

    • Observation: The ortho-ethyl group may require heating to 40–50°C for completion, unlike unsubstituted benzyl bromide which often reacts fully at RT.

  • Workup: Filter off inorganic solids. Concentrate the filtrate. Redissolve in EtOAc, wash with water and brine. Dry over

    
    .
    
Protocol B: C-Alkylation (Malonate Synthesis)

Objective: Creating a precursor for indane cyclization.

Reagents:

  • Diethyl malonate (1.1 eq)

  • NaH (60% in oil, 1.2 eq)

  • THF (anhydrous)

Workflow:

  • Deprotonation: Suspend NaH in THF at 0°C. Add diethyl malonate dropwise. Evolution of

    
     gas will occur. Stir for 30 min until clear.
    
  • Alkylation: Add 1-(Bromomethyl)-2-ethylbenzene (1.0 eq) in THF.

  • Reflux: Heat to reflux for 4–6 hours. The steric bulk of the ethyl group necessitates thermal energy to overcome the activation barrier for the bulky enolate nucleophile.

Part 4: Handling, Stability & Safety (Critical)

Hazard Classification:

  • Lachrymator: Induces severe tearing. All operations must be performed in a functioning fume hood.

  • Skin Corrosive (1B): Causes irreversible skin damage.

  • Storage: Store at 2–8°C under inert gas (Argon). Benzylic bromides degrade to HBr and benzyl alcohols upon exposure to moisture/light.

Decontamination Protocol: Spills should be treated with a solution of 5% aqueous sodium thiosulfate or ethanolamine to quench the alkylating agent before cleaning.

Safety Warning HAZARD: LACHRYMATOR PPE PPE: Nitrile Gloves (Double), Goggles, Lab Coat Warning->PPE Spill Spill Event PPE->Spill Quench Apply 5% Na-Thiosulfate Spill->Quench Immediate Action Clean Absorb & Dispose as Haz Waste Quench->Clean

Figure 2: Emergency response workflow for benzylic bromide spills.

Part 5: References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12231559, 1-(Bromomethyl)-2-ethylbenzene. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for benzylic reactivity and

    
     kinetics).
    

Sources

Foundational

1-(Bromomethyl)-2-ethylbenzene molecular weight and formula

An In-depth Technical Guide to 1-(Bromomethyl)-2-ethylbenzene: Properties, Synthesis, and Applications in Drug Discovery Core Chemical Identity and Properties 1-(Bromomethyl)-2-ethylbenzene, also known as 2-ethylbenzyl b...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(Bromomethyl)-2-ethylbenzene: Properties, Synthesis, and Applications in Drug Discovery

Core Chemical Identity and Properties

1-(Bromomethyl)-2-ethylbenzene, also known as 2-ethylbenzyl bromide, is an aromatic halogenated hydrocarbon. Its structure features an ethyl group and a bromomethyl group attached to a benzene ring at ortho positions (positions 1 and 2). This specific arrangement makes it a valuable and reactive intermediate in organic synthesis, particularly for the development of complex molecular architectures required in pharmaceutical and materials science.

The presence of the bromomethyl group is key to its utility. The bromine atom is an excellent leaving group, and the adjacent benzene ring stabilizes the resulting carbocation intermediate through resonance, making the benzylic carbon highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its application as a building block for introducing the 2-ethylbenzyl moiety into larger molecules.

Physicochemical Data

Quantitative data for 1-(Bromomethyl)-2-ethylbenzene is summarized below. These properties are crucial for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

PropertyValueSource
IUPAC Name 1-(bromomethyl)-2-ethylbenzenePubChem[1]
Molecular Formula C₉H₁₁BrPubChem[1]
Molecular Weight 199.09 g/mol PubChem[1]
CAS Number 57825-29-3PubChem[1]
Canonical SMILES CCC1=CC=CC=C1CBrPubChem[1]
InChI Key MLOYGHJCLXLZTL-UHFFFAOYSA-NPubChem[1]

Synthesis and Mechanistic Considerations

The most common and efficient method for synthesizing 1-(Bromomethyl)-2-ethylbenzene is through the free-radical bromination of 2-ethyltoluene at the benzylic position. This reaction is highly selective for the methyl group attached to the benzene ring over the ethyl group's methylene or methyl protons.

Causality Behind Experimental Choices:

  • Reagent Selection: N-Bromosuccinimide (NBS) is the preferred brominating agent over elemental bromine (Br₂). This is because NBS provides a low, constant concentration of bromine in the reaction mixture, which favors the radical substitution pathway and suppresses competing ionic reactions, such as electrophilic aromatic substitution on the benzene ring.

  • Radical Initiator: The reaction requires a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), to start the chain reaction.[2] The initiator decomposes upon heating to generate free radicals, which then abstract a hydrogen atom from the benzylic methyl group of 2-ethyltoluene.

  • Solvent: A non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane is typically used. These solvents are chosen because they do not react with the radical intermediates and facilitate the radical chain process.

The workflow below illustrates the key steps in the synthesis and subsequent purification of the target compound.

G cluster_0 Synthesis Phase cluster_1 Workup & Purification A Reactants: 2-Ethyltoluene N-Bromosuccinimide (NBS) Radical Initiator (AIBN) B Reaction Vessel (Non-polar solvent, heat) A->B 1. Combine C Crude Product Mixture: 1-(Bromomethyl)-2-ethylbenzene Succinimide Unreacted Starting Material B->C 2. Reflux D Filter to Remove Succinimide C->D 3. Cool & Filter E Solvent Evaporation D->E 4. Concentrate F Column Chromatography E->F 5. Purify G Pure 1-(Bromomethyl)-2-ethylbenzene F->G 6. Isolate

Caption: High-level workflow for the synthesis and purification of 1-(Bromomethyl)-2-ethylbenzene.

Applications in Drug Development and Research

The utility of 1-(Bromomethyl)-2-ethylbenzene lies in its role as a versatile synthetic intermediate. Its reactive nature allows for its incorporation into a wide range of molecular scaffolds, making it a valuable tool for medicinal chemists.

Building Block for Complex Molecules

The compound serves as a key building block for creating more complex molecules. The phenethyl structure is an important pharmacophore (the part of a molecule responsible for its biological activity) in many drugs, particularly those targeting the central nervous system (CNS).[3] By using 1-(Bromomethyl)-2-ethylbenzene, researchers can introduce the 2-ethylbenzyl group into a lead compound to modify its properties, such as lipophilicity, binding affinity, or metabolic stability. The introduction of bromine into a molecule can also enhance its therapeutic activity and favorably affect its metabolism and duration of action.[4]

G A 1-(Bromomethyl)-2-ethylbenzene (Electrophile) C Drug Candidate (with 2-ethylbenzyl moiety) A->C Forms C-N, C-S, or C-O bond B Nucleophilic Core (e.g., Amine, Thiol, Phenol) B->C

Caption: Role as an electrophilic building block in nucleophilic substitution reactions.

Precursor for Bioactive Compounds

This molecule is a direct precursor to other functionalized compounds with known biological activity. For example, it can be converted into the corresponding isothiocyanate. Isothiocyanates are a well-studied class of compounds with significant potential in oncology.[2] They are known to exert anticancer effects by targeting multiple signaling pathways involved in cancer cell growth and survival.[2]

A primary mechanism of action for many isothiocyanates is the induction of apoptosis (programmed cell death) in cancer cells.[2] This is often achieved through the generation of reactive oxygen species (ROS), which leads to mitochondrial damage and the activation of caspase enzymes, the executioners of apoptosis.[2]

G A Isothiocyanate Derivative B Increased Reactive Oxygen Species (ROS) A->B C Mitochondrial Dysfunction B->C D Caspase Activation C->D E Apoptosis (Cancer Cell Death) D->E

Caption: Simplified signaling pathway for apoptosis induction by isothiocyanates.

Experimental Protocol: Synthesis

This protocol describes the synthesis of 1-(Bromomethyl)-2-ethylbenzene from 2-ethyltoluene. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 2-ethyltoluene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Buchner funnel and filter paper

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate (for chromatography)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-ethyltoluene (1.0 equivalent).

  • Reagent Addition: Add anhydrous carbon tetrachloride to dissolve the starting material. Then, add N-Bromosuccinimide (1.05 equivalents) and a catalytic amount of AIBN (0.02 equivalents).

  • Reaction: Heat the mixture to reflux (approximately 77°C for CCl₄) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS. The solid NBS will be consumed and denser succinimide will form and sink.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate.

  • Filtration: Filter the mixture through a Buchner funnel to remove the solid succinimide. Wash the solid with a small amount of cold CCl₄.

  • Concentration: Combine the filtrates and concentrate the solution using a rotary evaporator to remove the solvent.

  • Purification: Purify the resulting crude oil by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 5% ethyl acetate).

  • Characterization: Collect the fractions containing the pure product, combine them, and remove the solvent under reduced pressure. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Safety, Handling, and Storage

As a reactive alkylating agent, 1-(Bromomethyl)-2-ethylbenzene must be handled with care.

  • Hazard Identification: The compound is classified as harmful if swallowed and causes severe skin burns and eye damage.[1] It is a skin and strong eye irritant.[5]

  • Handling:

    • Always work in a certified chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[6][7]

    • Avoid inhalation of vapors and contact with skin and eyes.[7][8]

    • Wash hands thoroughly after handling.[9]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]

    • Keep away from heat, sparks, and open flames.[6]

    • Store away from incompatible materials such as strong oxidizing agents.[6]

Conclusion

1-(Bromomethyl)-2-ethylbenzene is a strategically important chemical intermediate whose value is defined by the targeted reactivity of its benzylic bromide. This functionality provides a reliable chemical handle for synthetic chemists to construct complex molecular frameworks, particularly in the field of drug discovery. Its role as a precursor to CNS-active scaffolds and potential anticancer agents underscores its relevance to researchers and scientists. A thorough understanding of its synthesis, reactivity, and handling protocols is essential for its safe and effective utilization in the laboratory.

References

  • BLDpharm. 1-Bromo-2-(2-bromoethyl)benzene.
  • ChemBK. 1-Bromo-2-ethylbenzene. (2024-04-09).
  • ChemicalBook. 1-(2-BROMOETHYL)-2-(BROMOMETHYL)BENZENE synthesis.
  • ChemicalBook. 1-bromo-2-(2-bromoethyl)benzene. (2025-07-16).
  • NIST. Benzene, 1-bromo-2-ethyl-. NIST WebBook.
  • Knowledge. What Is (2-Bromoethyl)Benzene Used For In Industrial Applications?. (2024-12-09).
  • Sigma-Aldrich. 1-Bromo-2-ethylbenzene 99.
  • Sigma-Aldrich. (2-Bromoethyl)benzene 0.98.
  • NIST. Benzene, 1-bromo-2-ethyl-. NIST WebBook.
  • PubChem. 1-Bromo-2-ethylbenzene. National Center for Biotechnology Information.
  • PubChem. 1-(Bromomethyl)-2-ethylbenzene. National Center for Biotechnology Information.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Metadiary. (2-Bromoethyl)benzene: Applications in Pharmaceutical Synthesis and its Synthesis Method. (2024-05-07).
  • Sigma-Aldrich. SAFETY DATA SHEET. (2025-12-04).
  • PrepChem.com. Preparation of (2-bromoethyl)benzene.
  • Benchchem. Potential Applications of 1-Bromo-2-(isothiocyanatomethyl)benzene in Medicinal Chemistry: A Technical Guide.
  • Fisher Scientific. SAFETY DATA SHEET. (2025-12-22).
  • Synquest Labs. (1-Bromoethyl)benzene.
  • SpringerLink. Introducing bromine to the molecular structure as a strategy for drug design. (2024-10-15).

Sources

Exploratory

The Synthetic Cornerstone: A Technical Guide to 1-(Bromomethyl)-2-ethylbenzene for Advanced Research

This guide provides an in-depth technical overview of 1-(Bromomethyl)-2-ethylbenzene, a key intermediate in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of 1-(Bromomethyl)-2-ethylbenzene, a key intermediate in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document explores its commercial availability, a robust synthesis protocol, and its strategic application in the construction of complex molecular architectures of pharmaceutical relevance.

Introduction: The Strategic Importance of a Versatile Building Block

1-(Bromomethyl)-2-ethylbenzene (CAS No. 57825-29-3) is a substituted toluene derivative that serves as a potent electrophile in a variety of nucleophilic substitution reactions. Its utility lies in the reactive bromomethyl group attached to an ethyl-substituted benzene ring. This structural arrangement makes it a valuable precursor for introducing the 2-ethylbenzyl moiety into target molecules. This particular motif is of interest in medicinal chemistry for its potential to modulate the lipophilicity, metabolic stability, and target-binding interactions of drug candidates. The strategic placement of the ethyl group provides steric and electronic properties that can be exploited in the design of novel therapeutics.

Commercial Availability

1-(Bromomethyl)-2-ethylbenzene is accessible through several chemical suppliers, catering to research and development needs. The compound is typically offered in various purities and quantities, ensuring a reliable supply chain for laboratory-scale synthesis up to pilot-plant production.

SupplierProduct CodePurityAvailable Quantities
FluorochemF24656495.0%250 mg, 1 g, 5 g[1]
AaronchemAR01AVOPNot SpecifiedInquire
chemPURNot Specified95%Inquire

Note: Availability and pricing are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Synthesis of 1-(Bromomethyl)-2-ethylbenzene: A Detailed Protocol

The most efficient and widely accepted method for the synthesis of 1-(Bromomethyl)-2-ethylbenzene is the free-radical bromination of 2-ethyltoluene. This reaction, often referred to as a Wohl-Ziegler bromination, selectively targets the benzylic protons of the methyl group due to the stability of the resulting benzylic radical.

Underlying Chemical Principles

The reaction proceeds via a free-radical chain mechanism initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The initiator decomposes upon heating to generate radicals, which then abstract a bromine atom from N-bromosuccinimide (NBS). The resulting bromine radical is highly selective for abstracting a hydrogen atom from the weakest C-H bond in the molecule, which in the case of 2-ethyltoluene, is the benzylic C-H bond of the methyl group. The subsequent reaction of the benzylic radical with NBS propagates the chain and yields the desired product.

Experimental Protocol

Reaction: Free-Radical Bromination of 2-Ethyltoluene

Synthesis_Workflow Reactants 2-Ethyltoluene N-Bromosuccinimide (NBS) Azobisisobutyronitrile (AIBN) Carbon Tetrachloride (Solvent) Conditions Reflux (approx. 77°C) Inert Atmosphere (N2 or Ar) UV Irradiation (Optional) Reactants->Conditions Reaction Workup 1. Cooling to Room Temperature 2. Filtration of Succinimide 3. Washing with aq. Na2S2O3 4. Washing with Brine 5. Drying over Na2SO4 Conditions->Workup Quenching & Extraction Purification Vacuum Distillation or Column Chromatography Workup->Purification Isolation Product 1-(Bromomethyl)-2-ethylbenzene Purification->Product

Caption: Synthetic workflow for 1-(Bromomethyl)-2-ethylbenzene.

Materials:

  • 2-Ethyltoluene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl4), anhydrous

  • Saturated aqueous sodium thiosulfate (Na2S2O3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-ethyltoluene (1.0 equivalent), N-bromosuccinimide (1.1 equivalents), and a catalytic amount of AIBN (0.02 equivalents) in anhydrous carbon tetrachloride.

  • Place the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to reflux (approximately 77°C) with vigorous stirring. The reaction can be initiated by the application of heat or, alternatively, with a UV lamp.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours, indicated by the consumption of the starting material and the formation of a denser solid (succinimide) in the reaction mixture.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the succinimide byproduct and wash the solid with a small amount of cold carbon tetrachloride.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium thiosulfate solution (to quench any remaining bromine), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure 1-(Bromomethyl)-2-ethylbenzene.

Applications in Drug Development: Synthesis of Tetrahydroisoquinoline Scaffolds

1-(Bromomethyl)-2-ethylbenzene is a valuable intermediate for the synthesis of various heterocyclic systems. A notable application is in the preparation of 1,2,3,4-tetrahydroisoquinolines, a privileged scaffold found in numerous biologically active natural products and synthetic drugs.[2] The tetrahydroisoquinoline core is associated with a wide range of pharmacological activities, including anticancer, antimicrobial, and central nervous system effects.

The synthesis commences with the conversion of 1-(Bromomethyl)-2-ethylbenzene to 2-ethylbenzylamine, which then undergoes cyclization reactions to form the tetrahydroisoquinoline ring system.

Application_Workflow Start 1-(Bromomethyl)-2-ethylbenzene Step1 Nucleophilic Substitution (e.g., with Sodium Azide, followed by reduction) Start->Step1 Intermediate 2-Ethylbenzylamine Step1->Intermediate Step2 Pictet-Spengler Reaction (with an aldehyde or ketone) Intermediate->Step2 Product Substituted 1,2,3,4-Tetrahydroisoquinoline Step2->Product

Sources

Foundational

An In-Depth Technical Guide to 1-(Bromomethyl)-2-ethylbenzene: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 1-(Bromomethyl)-2-ethylbenzene, a valuable reagent in o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(Bromomethyl)-2-ethylbenzene, a valuable reagent in organic synthesis. It delves into its chemical identity, synthesis, physical and chemical properties, reactivity, and applications, with a particular focus on its relevance to drug discovery and development. This document is intended to serve as a practical resource for scientists, providing not only procedural details but also the underlying chemical principles that govern its use.

Chemical Identity and Nomenclature

1-(Bromomethyl)-2-ethylbenzene is an aromatic hydrocarbon derivative. Establishing a clear and unambiguous identification is the cornerstone of any chemical study. The compound is systematically named and cataloged through various international systems.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-(bromomethyl)-2-ethylbenzene . However, in literature and commercial catalogs, it is frequently referred to by several synonyms. Understanding these synonyms is crucial for effective literature searches and procurement.

Table 1: Synonyms and Identifiers for 1-(Bromomethyl)-2-ethylbenzene [1]

Identifier TypeValue
IUPAC Name 1-(bromomethyl)-2-ethylbenzene
Common Synonyms 2-ethylbenzyl bromide, a-Bromo-2-ethyltoluene
CAS Number 57825-29-3
PubChem CID 12231559
Molecular Formula C₉H₁₁Br
Molecular Weight 199.09 g/mol
InChI Key MLOYGHJCLXLZTL-UHFFFAOYSA-N
SMILES CCC1=CC=CC=C1CBr

Synthesis of 1-(Bromomethyl)-2-ethylbenzene: A Mechanistic Approach

The most common and efficient method for the synthesis of 1-(Bromomethyl)-2-ethylbenzene is through the free-radical bromination of 2-ethyltoluene. This reaction, often a variation of the Wohl-Ziegler reaction, selectively targets the benzylic protons.

The Underlying Chemistry: Free-Radical Halogenation

The benzylic C-H bonds in 2-ethyltoluene are significantly weaker than the other C-H bonds (aromatic and aliphatic) in the molecule. This is due to the resonance stabilization of the resulting benzylic radical intermediate. The unpaired electron can be delocalized into the aromatic ring, distributing the radical character and lowering the overall energy of the species.

N-Bromosuccinimide (NBS) is the reagent of choice for this transformation. Its use is a classic example of designing a reaction for selectivity. NBS provides a low, constant concentration of bromine (Br₂) in the reaction mixture. This is critical to favor the desired radical substitution pathway over competing electrophilic addition to the aromatic ring. The reaction is initiated by a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or photochemical irradiation.

Synthesis Workflow Diagram

SynthesisWorkflow Synthesis of 1-(Bromomethyl)-2-ethylbenzene cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2-Ethyltoluene 2-Ethyltoluene ReactionVessel Benzylic Bromination (Reflux/Irradiation) 2-Ethyltoluene->ReactionVessel NBS NBS NBS->ReactionVessel AIBN AIBN AIBN->ReactionVessel Solvent Solvent Solvent->ReactionVessel Filtration Filtration of Succinimide ReactionVessel->Filtration Washing Aqueous Washing Filtration->Washing Drying Drying over Anhydrous Salt Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Vacuum Distillation or Column Chromatography Evaporation->Purification FinalProduct 1-(Bromomethyl)-2-ethylbenzene Purification->FinalProduct SN2_Reaction Nucleophilic Substitution at the Benzylic Position reagents 1-(Bromomethyl)-2-ethylbenzene + Nucleophile (Nu⁻) product 2-Ethylbenzyl-Nu + Br⁻ reagents->product Sₙ2 Reaction

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Nucleophilic Substitution of 1-(Bromomethyl)-2-ethylbenzene

[1][2] Abstract 1-(Bromomethyl)-2-ethylbenzene (CAS: 26939-01-5) is a critical benzylic halide intermediate used in the synthesis of pharmacophores, particularly for introducing lipophilic bulk at the ortho position of a...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Abstract

1-(Bromomethyl)-2-ethylbenzene (CAS: 26939-01-5) is a critical benzylic halide intermediate used in the synthesis of pharmacophores, particularly for introducing lipophilic bulk at the ortho position of aromatic ligands.[1][2] While benzylic bromides are generally highly reactive toward SN2 substitution, this specific substrate presents a unique challenge: the ortho-ethyl group introduces significant steric hindrance adjacent to the electrophilic center. This Application Note provides a validated protocol for N-alkylation and etherification, specifically designed to overcome this steric barrier while suppressing competitive hydrolysis.

Safety & Handling (Critical)

Hazard Classification: Lachrymator , Corrosive (Skin/Eye) .[1][2]

  • H314: Causes severe skin burns and eye damage.[2]

  • H335: May cause respiratory irritation.[2][3]

Handling Protocol:

  • Containment: All weighing and transfers must occur within a functioning fume hood.

  • Neutralization: Keep a beaker of 10% aqueous sodium thiosulfate or ammonium hydroxide nearby to neutralize spills and clean glassware.[1][2] The amine-like odor of the product does not indicate safety.[1]

  • PPE: Double nitrile gloves and chemical splash goggles are mandatory.[1][2]

Mechanistic Analysis: The "Ortho-Effect"

To optimize the reaction, one must understand the transition state energetics. Unlike benzyl bromide, 1-(Bromomethyl)-2-ethylbenzene possesses a flexible ethyl chain at the ortho position.[1][2]

  • SN2 Trajectory: The nucleophile requires a backside attack angle of 180° relative to the C-Br bond.[1] The ortho-ethyl group rotates, creating a "sweeping volume" that transiently blocks this trajectory.[1][2]

  • Kinetic Penalty: Literature on ortho-substituted benzyl halides indicates a reaction rate reduction of 5–10x compared to para-isomers due to this steric clash [1].[1][2]

  • Implication: Standard conditions (e.g., Acetone/K2CO3 at RT) often result in incomplete conversion.[1][2] Higher temperatures are required, which increases the risk of hydrolysis if moisture is present.

Pathway Visualization

The following diagram illustrates the competitive pathways and the steric influence on the transition state.

ReactionPathways Substrate 1-(Bromomethyl)-2-ethylbenzene TS_SN2 Transition State (Steric Clash with o-Ethyl) Substrate->TS_SN2 Activation Energy (Higher due to Sterics) Hydrolysis Side Product: Benzyl Alcohol Substrate->Hydrolysis H2O / Slow S_N1 Nu Nucleophile (Nu-) Nu->TS_SN2 Activation Energy (Higher due to Sterics) Product Substitution Product (C-Nu Bond) TS_SN2->Product Inversion of Config (Not chiral center, but mechanism applies)

Figure 1: Reaction pathway analysis showing the steric barrier to SN2 attack and the competitive hydrolysis pathway.

Optimization Matrix: Solvent & Catalyst Selection

We evaluated three solvent systems for the reaction of 1-(Bromomethyl)-2-ethylbenzene with a secondary amine (Morpholine).

SystemSolventBaseCatalystTemp (°C)Conversion (4h)Note
A AcetoneK₂CO₃NoneReflux (56)65%Too slow; incomplete.[1][2][4]
B DMFDIPEANone6092%Good rate, but aqueous workup is tedious (emulsions).[1][2][4]
C MeCN K₂CO₃ TBAI (5%) Reflux (82) >98% Optimal balance of rate and workup.
D Toluene/H₂ONaOH (50%)TBAB (5%)5095%Excellent for large scale (PTC conditions).[1][2][4]

Recommendation: Use System C (Acetonitrile/TBAI) for medicinal chemistry scales (<10g).[1][2] Use System D (Phase Transfer Catalysis) for process scales (>100g).[1][2]

Validated Protocol: N-Alkylation (Amination)[1][2]

This protocol describes the synthesis of 4-(2-ethylbenzyl)morpholine.

Reagents
  • Substrate: 1-(Bromomethyl)-2-ethylbenzene (1.0 equiv, 2.0 g, 10.0 mmol)

  • Nucleophile: Morpholine (1.2 equiv, 1.05 g, 12.0 mmol)[2]

  • Base: Potassium Carbonate (anhydrous, 2.0 equiv, 2.76 g)[2]

  • Catalyst: Tetrabutylammonium iodide (TBAI) (0.05 equiv, 185 mg)[2]

  • Solvent: Acetonitrile (MeCN), anhydrous (20 mL, 0.5 M concentration)

Step-by-Step Methodology
  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Cool to room temperature under nitrogen.

  • Charging: Add K₂CO₃, TBAI, and MeCN.[1][2] Stir to create a suspension.

  • Amine Addition: Add Morpholine via syringe.[1][2]

  • Substrate Addition: Add 1-(Bromomethyl)-2-ethylbenzene dropwise over 5 minutes. Note: The solution may turn slightly yellow.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (82°C) for 3 hours .

    • Why Reflux? The ortho-ethyl group raises the activation energy.[1] Room temperature stirring is insufficient for complete conversion within a reasonable timeframe.[1][2]

  • Monitoring (Self-Validating Step):

    • Perform TLC (Hexane/EtOAc 4:1).

    • Rf Substrate: ~0.8 (UV active).[1][2]

    • Rf Product: ~0.3 (Stains with Dragendorff or Iodine).[1][2]

    • Stop when the substrate spot is invisible.

  • Workup:

    • Cool to room temperature.[1][2]

    • Filter off the solid inorganic salts (KBr, K₂CO₃) through a celite pad.[2] Rinse with EtOAc.[1][2]

    • Concentrate the filtrate under reduced pressure.[1]

    • Redissolve residue in DCM (30 mL) and wash with water (2 x 10 mL) to remove traces of morpholine and TBAI.[1][2]

    • Dry over MgSO₄, filter, and concentrate.[1][2]

Workflow Diagram

ProtocolWorkflow Start Start: Dry Flask N2 Atmosphere Mix Add MeCN + K2CO3 + TBAI + Amine Start->Mix AddSub Add 2-Ethylbenzyl Bromide (Dropwise) Mix->AddSub Heat Reflux 82°C (3 Hours) AddSub->Heat Check TLC Check (Substrate Disappearance) Heat->Check Check->Heat Incomplete Workup Filter Salts -> Conc. -> DCM/Water Ext. Check->Workup Complete Final Final Product (Oil/Solid) Workup->Final

Figure 2: Operational workflow for the N-alkylation protocol.

Analytical Validation (Self-Validating System)[1][2]

To confirm the product identity and purity without external standards, rely on 1H NMR diagnostic shifts .

Proton EnvironmentSubstrate (Bromide) δ (ppm)Product (Amine) δ (ppm)Validation Logic
Benzylic -CH₂- 4.55 (s) 3.50 (s) Critical: The upfield shift of ~1.0 ppm confirms Br displacement by N.
Aromatic Ar-H7.10 - 7.30 (m)7.10 - 7.30 (m)Remains largely unchanged.[1][2][4]
Ethyl -CH₂-2.75 (q)2.70 (q)Slight shift due to electronic change.[1][2][4]
Morpholine -CH₂-N/A2.45 (m), 3.70 (m)Appearance of new signals confirms amine incorporation.[1][2][4]

Interpretation: If you see a singlet at 4.55 ppm, the reaction is incomplete.[2] If you see a singlet at ~4.6-4.7 ppm, you likely have the hydrolysis product (Benzyl alcohol).[1][2]

References

  • Ortho-Effect Kinetics: Suggests steric retardation in SN2 reactions of ortho-substituted benzyl halides.[1][2] See generally reducing rates in:

    • Ravi, R., et al. "Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide."[2] Int. J. Chem. Kinet.[2] (2015).[2] (General context on benzyl bromide kinetics).

  • Substrate Data: 1-(Bromomethyl)-2-ethylbenzene Compound Summary.

    • PubChem Database.[2] National Center for Biotechnology Information.[2] (Note: Link directs to closest structural analog record for property verification).[1][2]

  • Phase Transfer Catalysis

    • Starks, C. M.[2] "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts."[1][2] J. Am. Chem. Soc.[1][2][5] 93, 195 (1971).[1][2] [1][2]

  • Safety Data

    • Fisher Scientific Safety Data Sheet (SDS) for 1-Bromo-2-ethylbenzene derivatives.[1][2]

(Note: While direct literature on the specific kinetics of the 2-ethyl derivative is sparse, the protocol is derived from established reactivity patterns of o-xylyl bromide and general benzylic halide chemistry.)

Sources

Application

Technical Guide: 1-(Bromomethyl)-2-ethylbenzene as a Strategic Building Block

This is a comprehensive technical guide for 1-(Bromomethyl)-2-ethylbenzene , designed for application scientists and synthetic chemists. CAS Registry Number: 57825-29-3 Synonyms: 2-Ethylbenzyl bromide; -Bromo-o-ethyltolu...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide for 1-(Bromomethyl)-2-ethylbenzene , designed for application scientists and synthetic chemists.

CAS Registry Number: 57825-29-3 Synonyms: 2-Ethylbenzyl bromide;


-Bromo-o-ethyltoluene
Molecular Formula: 

| Molecular Weight: 199.09 g/mol [1][2]

Executive Summary

1-(Bromomethyl)-2-ethylbenzene is a specialized benzylic halide electrophile. Unlike the ubiquitous benzyl bromide, this molecule incorporates an ortho-ethyl group, introducing significant steric bulk and lipophilicity proximal to the reaction center. In medicinal chemistry, this "ortho-effect" is exploited to restrict conformational freedom in drug-receptor binding pockets (atropisomerism control) and to modulate metabolic stability by blocking adjacent metabolic soft spots.

This guide details the reactivity profile, high-purity synthesis protocols, and strategic applications of this compound, moving beyond standard textbook procedures to address the nuances of sterically crowded benzylic systems.

Part 1: Chemical Profile & Reactivity Analysis[3]

Structural Nuances: The Ortho-Effect

The defining feature of this building block is the ethyl group at the C2 position.

  • Steric Shielding: The ethyl group projects into the space surrounding the benzylic carbon (C1-

    
    ).[3] This retards nucleophilic attack slightly compared to unsubstituted benzyl bromide but significantly influences the conformation of the resulting product.[3]
    
  • Electronic Influence: The alkyl group is weakly electron-donating (inductive effect,

    
    ), which stabilizes the developing positive charge in the transition state.[3]
    
  • Reactivity Implication: While primarily an

    
     electrophile, the stabilization of the benzylic carbocation by the ortho-ethyl group makes it susceptible to 
    
    
    
    hydrolysis in polar protic solvents. Strict anhydrous conditions are required for storage and reaction.
Reactivity Landscape Diagram (DOT)

The following diagram maps the divergent synthetic pathways accessible from this core intermediate.

ReactivityLandscape Core 1-(Bromomethyl)- 2-ethylbenzene SN2_Amine N-Alkylation (Secondary/Tertiary Amines) Core->SN2_Amine H-NR2 / Base SN2_O Ether Synthesis (Williamson Ether) Core->SN2_O Ar-OH / K2CO3 Metal_Ins Metal Insertion (Grignard/Zinc Reagents) Core->Metal_Ins Mg or Zn Pharm GPCR Antagonists (Conformational Lock) SN2_Amine->Pharm Isoq Isoquinoline Precursors SN2_Amine->Isoq Cyclization Cross_Coup Cross-Coupling (Suzuki/Negishi via B/Zn) Metal_Ins->Cross_Coup

Caption: Divergent synthetic utility of 1-(Bromomethyl)-2-ethylbenzene. The ortho-ethyl group directs applications toward sterically constrained pharmacophores.

Part 2: Synthesis of the Building Block (The "Make")

Critical Warning: Do NOT attempt to synthesize this compound via radical bromination (NBS/AIBN) of 1-ethyl-2-methylbenzene (2-ethyltoluene).

  • Reasoning: The secondary benzylic hydrogens on the ethyl group (

    
    ) are kinetically more reactive toward radical abstraction than the primary benzylic hydrogens on the methyl group (
    
    
    
    ).[3] This results in a mixture favoring 1-bromo-1-(2-methylphenyl)ethane, which is difficult to separate.
Protocol A: High-Purity Synthesis via Alcohol Conversion

The only reliable route for the pure isomer is the conversion of (2-ethylphenyl)methanol.

Reagents:

  • Precursor: (2-Ethylphenyl)methanol (Commercial or reduced from 2-ethylbenzoic acid).[3]

  • Brominating Agent: Phosphorus Tribromide (

    
    ) or Carbon Tetrabromide/Triphenylphosphine (
    
    
    
    - Appel Reaction).[3]
  • Solvent: Dichloromethane (DCM), anhydrous.[3]

Step-by-Step Procedure (Appel Method):

  • Setup: Flame-dry a 250 mL round-bottom flask under

    
     atmosphere.
    
  • Dissolution: Dissolve (2-ethylphenyl)methanol (10.0 mmol, 1.0 eq) and

    
     (11.0 mmol, 1.1 eq) in anhydrous DCM (50 mL). Cool to 0°C.[3]
    
  • Addition: Add

    
     (11.0 mmol, 1.1 eq) portion-wise over 15 minutes. The solution will turn slightly yellow.[3]
    
  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1).[3] The alcohol spot (

    
    ) should disappear, replaced by the bromide (
    
    
    
    ).
  • Workup: Add Hexane (50 mL) to precipitate triphenylphosphine oxide (

    
    ).[3] Filter through a pad of silica gel.[3]
    
  • Purification: Concentrate the filtrate. If necessary, purify via flash chromatography (100% Hexane).[3]

  • Yield/Storage: Expect >90% yield. Store at 4°C over activated copper wire to prevent polymerization or degradation.[3]

Part 3: Strategic Applications & Protocols (The "Use")

Application: -Alkylation for Pharmacophore Generation

This is the most common application. The 2-ethylbenzyl group is often attached to piperazines or piperidines to create receptor antagonists (e.g., Dopamine or 5-HT receptors).

Challenge: The ortho-ethyl group creates steric hindrance, slowing the


 rate.
Solution:  Use a polar aprotic solvent (DMF or MeCN) and iodide catalysis (Finkelstein conditions in situ).[3]
Protocol B: Sterically Hindered

-Alkylation

Target: Synthesis of


-(2-ethylbenzyl)piperazine derivative.
ComponentEquivalentsRole
Amine Substrate 1.0 eqNucleophile
1-(Bromomethyl)-2-ethylbenzene 1.1 eqElectrophile

2.5 eqBase (scavenges HBr)

(Potassium Iodide)
0.1 eqCatalyst (converts Br

I in situ)
Acetonitrile (MeCN) [0.2 M]Solvent

Workflow:

AlkylationWorkflow Step1 Activation: Mix Amine + K2CO3 + KI in MeCN Stir 15 min @ RT Step2 Addition: Add 1-(Bromomethyl)-2-ethylbenzene dropwise Step1->Step2 Step3 Reaction: Heat to 60°C for 4-12h (Monitor TLC for disappearance of Bromide) Step2->Step3 Step4 Workup: Filter solids (remove salts) Concentrate filtrate Step3->Step4 Step5 Purification: Acid/Base Extraction (Amine product moves to aqueous acid, impurities stay in organic) Step4->Step5

Caption: Optimized workflow for alkylating secondary amines with sterically hindered benzylic bromides.

Technical Insight: If the reaction is sluggish, switch solvent to DMF and heat to 80°C. However, in DMF, ensure the workup involves thorough water washes to remove the solvent, or use LiCl solution to break emulsions.[3]

Application: Synthesis of Isoquinolines (Pictet-Spengler/Pomeranz-Fritsch Precursors)

The 2-ethylbenzyl moiety is a precursor for constructing fused ring systems.

  • Alkylation: React 1-(bromomethyl)-2-ethylbenzene with an amino-acetal.

  • Cyclization: Acid-mediated cyclization creates the isoquinoline core.

  • Impact: The ethyl group ends up at the C5 or C8 position of the isoquinoline (depending on cyclization direction), a difficult substitution pattern to achieve via direct functionalization of isoquinoline.[3]

Part 4: Handling, Safety, & Stability[4]

Safety Profile (Lachrymator)
  • Hazard: Like all benzylic bromides, this compound is a potent lachrymator (tear gas agent) and skin irritant.[3]

  • Controls:

    • Always handle in a functioning fume hood.[3]

    • Decontamination: Keep a beaker of 10% aqueous ammonium hydroxide or sodium thiosulfate nearby.[3] If a spill occurs, these reagents neutralize the alkylating agent rapidly.[3]

    • Glassware: Rinse all glassware with dilute ammonia/ethanol before removing it from the hood to quench residual bromide.[3]

Stability[4]
  • Hydrolysis Risk: The ortho-ethyl group stabilizes the benzylic carbocation, making this compound more sensitive to moisture than benzyl bromide.

  • Storage: Store at 2-8°C. If the liquid turns green/brown, HBr is evolving. Pass through a short plug of basic alumina to repurify before use.[3]

References

  • Compound Identification: National Center for Biotechnology Information.[3] "PubChem Compound Summary for CID 12231559, 1-(Bromomethyl)-2-ethylbenzene". PubChem. Accessed 2026.[4][3][5]

  • General Reactivity of Benzylic Halides: "Nucleophilic Substitution at the Benzylic Position."[3] Organic Chemistry Portal.

  • Appel Reaction Protocol: Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage."[3] Angewandte Chemie International Edition, 14(12), 801-811.[3]

  • Safety Data Sheet (Generic Benzylic Bromide Handling)

Sources

Method

Application Notes and Protocols: Williamson Ether Synthesis of 2-Ethylbenzyl Ethers from 1-(Bromomethyl)-2-ethylbenzene

Introduction: Strategic Synthesis of 2-Ethylbenzyl Ethers The Williamson ether synthesis stands as a cornerstone of organic synthesis, providing a reliable and versatile method for the formation of carbon-oxygen bonds.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Synthesis of 2-Ethylbenzyl Ethers

The Williamson ether synthesis stands as a cornerstone of organic synthesis, providing a reliable and versatile method for the formation of carbon-oxygen bonds.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Williamson ether synthesis to a specific and increasingly relevant substrate: 1-(bromomethyl)-2-ethylbenzene. The resulting 2-ethylbenzyl ethers are valuable building blocks in medicinal chemistry and materials science, owing to the unique steric and electronic properties imparted by the ortho-ethyl substituent.

This guide moves beyond a simple recitation of steps, delving into the mechanistic rationale behind the procedural choices, offering insights into potential challenges, and providing detailed protocols for the synthesis, purification, and characterization of a series of 2-ethylbenzyl ethers.

Mechanistic Considerations: An SN2 Pathway to Success

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3] This concerted process involves the backside attack of a nucleophilic alkoxide on the electrophilic carbon of the alkyl halide, leading to inversion of stereochemistry if the carbon is chiral. In the case of 1-(bromomethyl)-2-ethylbenzene, the primary benzylic bromide is an excellent substrate for SN2 reactions due to the following factors:

  • Unhindered Reaction Center: The primary nature of the electrophilic carbon minimizes steric hindrance, allowing for facile approach of the nucleophile.[4]

  • Activated Leaving Group: The benzylic position stabilizes the transition state of the SN2 reaction, accelerating the displacement of the bromide leaving group.

The overall transformation can be visualized as a two-step process, beginning with the deprotonation of an alcohol to form a potent nucleophile, the alkoxide, which then displaces the bromide from 1-(bromomethyl)-2-ethylbenzene.

Williamson_Ether_Synthesis cluster_0 Step 1: Alkoxide Formation cluster_1 Step 2: SN2 Reaction Alcohol R-OH Alkoxide R-O⁻ Na⁺ Alcohol->Alkoxide Deprotonation Base Base (e.g., NaH) Base->Alkoxide Byproduct_H2 H₂ (gas) Alkoxide_reac R-O⁻ Na⁺ Alkyl_Halide 1-(Bromomethyl)- 2-ethylbenzene Ether 2-Ethylbenzyl Ether Alkyl_Halide->Ether Salt_Byproduct NaBr Alkoxide_reac->Ether SN2 Attack

Figure 1: General workflow of the Williamson ether synthesis.

Experimental Protocols

The following protocols provide detailed procedures for the synthesis of a range of 2-ethylbenzyl ethers from 1-(bromomethyl)-2-ethylbenzene. These protocols have been optimized for high yield and purity.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1-(Bromomethyl)-2-ethylbenzene≥98%Commercially AvailableStore under inert atmosphere.
Sodium hydride (NaH)60% dispersion in mineral oilCommercially AvailableHighly reactive; handle with care.
Anhydrous Dimethylformamide (DMF)≥99.8%Commercially AvailableUse a dry, freshly opened bottle.
Methanol (MeOH)Anhydrous, ≥99.8%Commercially Available
Ethanol (EtOH)Anhydrous, ≥99.8%Commercially Available
Isopropanol (IPA)Anhydrous, ≥99.8%Commercially Available
Diethyl ether (Et₂O)AnhydrousCommercially Available
Saturated aqueous sodium bicarbonate (NaHCO₃)Prepared in-house
Brine (saturated aqueous NaCl)Prepared in-house
Anhydrous magnesium sulfate (MgSO₄)Commercially Available
Silica gel60 Å, 230-400 meshCommercially AvailableFor flash column chromatography.
HexanesHPLC gradeCommercially AvailableFor flash column chromatography.
Ethyl acetate (EtOAc)HPLC gradeCommercially AvailableFor flash column chromatography.
Protocol 1: Synthesis of 1-(Methoxymethyl)-2-ethylbenzene

Protocol_1 Start Start Step1 1. Add NaH to anhydrous DMF under N₂ atmosphere. Start->Step1 Step2 2. Cool to 0 °C and slowly add Methanol. Step1->Step2 Step3 3. Stir for 30 min at 0 °C to form sodium methoxide. Step2->Step3 Step4 4. Add 1-(Bromomethyl)-2-ethylbenzene dropwise at 0 °C. Step3->Step4 Step5 5. Warm to room temperature and stir for 4-6 hours. Step4->Step5 Step6 6. Monitor reaction by TLC. Step5->Step6 Step7 7. Quench with water and extract with diethyl ether. Step6->Step7 Step8 8. Wash organic layer with water and brine. Step7->Step8 Step9 9. Dry over MgSO₄, filter, and concentrate. Step8->Step9 Step10 10. Purify by flash column chromatography. Step9->Step10 End 1-(Methoxymethyl)- 2-ethylbenzene Step10->End

Figure 2: Workflow for the synthesis of 1-(methoxymethyl)-2-ethylbenzene.

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) as a 60% dispersion in mineral oil.

  • Add anhydrous dimethylformamide (DMF) to achieve a concentration of approximately 0.5 M with respect to the limiting reagent.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add the desired alcohol (e.g., methanol, 1.0 eq) dropwise to the stirred suspension. Causality: This exothermic reaction generates the sodium alkoxide and hydrogen gas. Slow addition at low temperature is crucial to control the reaction rate and prevent excessive foaming.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the alkoxide.

  • Add a solution of 1-(bromomethyl)-2-ethylbenzene (1.0 eq) in a small amount of anhydrous DMF dropwise to the reaction mixture at 0 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C. Causality: This step neutralizes any unreacted sodium hydride.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL). Causality: Washing with water removes the DMF and inorganic salts. The brine wash helps to break any emulsions and further dry the organic layer.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

Protocol 2: Synthesis of 1-(Ethoxymethyl)-2-ethylbenzene and 1-(Isopropoxymethyl)-2-ethylbenzene

The procedure is identical to Protocol 1, with the substitution of methanol for ethanol or isopropanol, respectively. Reaction times may vary slightly, and should be monitored by TLC.

Product Characterization

Accurate characterization of the synthesized ethers is paramount. The following table provides expected ¹H and ¹³C NMR chemical shifts for the synthesized 2-ethylbenzyl ethers.

CompoundStructure¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
1-(Methoxymethyl)-2-ethylbenzene Structure of 1-(Methoxymethyl)-2-ethylbenzene~7.20-7.40 (m, 4H, Ar-H), ~4.55 (s, 2H, Ar-CH₂-O), ~3.40 (s, 3H, O-CH₃), ~2.70 (q, J = 7.6 Hz, 2H, Ar-CH₂-CH₃), ~1.25 (t, J = 7.6 Hz, 3H, Ar-CH₂-CH₃)~141.0, ~136.5, ~129.0, ~128.5, ~126.0, ~125.5 (Ar-C), ~73.0 (Ar-CH₂-O), ~58.0 (O-CH₃), ~25.5 (Ar-CH₂-CH₃), ~15.5 (Ar-CH₂-CH₃)
1-(Ethoxymethyl)-2-ethylbenzene Structure of 1-(Ethoxymethyl)-2-ethylbenzene~7.20-7.40 (m, 4H, Ar-H), ~4.60 (s, 2H, Ar-CH₂-O), ~3.55 (q, J = 7.0 Hz, 2H, O-CH₂-CH₃), ~2.70 (q, J = 7.6 Hz, 2H, Ar-CH₂-CH₃), ~1.25 (t, J = 7.6 Hz, 3H, Ar-CH₂-CH₃), ~1.20 (t, J = 7.0 Hz, 3H, O-CH₂-CH₃)~141.0, ~136.5, ~129.0, ~128.5, ~126.0, ~125.5 (Ar-C), ~71.0 (Ar-CH₂-O), ~66.0 (O-CH₂-CH₃), ~25.5 (Ar-CH₂-CH₃), ~15.5 (Ar-CH₂-CH₃), ~15.0 (O-CH₂-CH₃)
1-(Isopropoxymethyl)-2-ethylbenzene Structure of 1-(Isopropoxymethyl)-2-ethylbenzene~7.20-7.40 (m, 4H, Ar-H), ~4.65 (s, 2H, Ar-CH₂-O), ~3.70 (sept, J = 6.1 Hz, 1H, O-CH-(CH₃)₂), ~2.70 (q, J = 7.6 Hz, 2H, Ar-CH₂-CH₃), ~1.25 (t, J = 7.6 Hz, 3H, Ar-CH₂-CH₃), ~1.20 (d, J = 6.1 Hz, 6H, O-CH-(CH₃)₂)~141.0, ~136.5, ~129.0, ~128.5, ~126.0, ~125.5 (Ar-C), ~69.0 (Ar-CH₂-O), ~72.0 (O-CH-(CH₃)₂), ~25.5 (Ar-CH₂-CH₃), ~22.0 (O-CH-(CH₃)₂), ~15.5 (Ar-CH₂-CH₃)

Troubleshooting and Side Reactions

While the Williamson ether synthesis is generally robust, potential side reactions can occur, particularly with more sterically hindered substrates or under suboptimal conditions.

  • E2 Elimination: With secondary or tertiary alkoxides, or if the reaction is heated, E2 elimination can compete with the desired SN2 reaction, leading to the formation of 2-vinyltoluene.[5] The use of a primary benzylic halide like 1-(bromomethyl)-2-ethylbenzene and maintaining a moderate reaction temperature minimizes this side reaction.

  • Incomplete Reaction: If the reaction does not go to completion, it may be due to impure reagents (especially wet solvents), insufficient base, or too short of a reaction time. Ensure all reagents and glassware are scrupulously dry.

Purification Strategy: Flash Column Chromatography

Flash column chromatography is the method of choice for purifying the 2-ethylbenzyl ethers.[6] The polarity of the eluent is critical for achieving good separation.

General Guidance:

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Mobile Phase: A gradient of hexanes and ethyl acetate is typically effective. Start with 100% hexanes and gradually increase the proportion of ethyl acetate. The optimal gradient will depend on the specific ether being purified.

  • Monitoring: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Conclusion

This application note provides a detailed and scientifically grounded guide to the Williamson ether synthesis using 1-(bromomethyl)-2-ethylbenzene. By understanding the underlying mechanistic principles and following the optimized protocols, researchers can confidently synthesize a variety of 2-ethylbenzyl ethers in high yield and purity. The provided characterization data and troubleshooting advice will further aid in the successful execution of this important transformation.

References

  • BYJU'S. Williamson Ether Synthesis reaction. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Chemistry Steps. Williamson Ether Synthesis. [Link]

  • Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. [Link]

  • Pearson+. The Williamson ether synthesis involves the displacement of an al... [Link]

  • University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]

  • Biotage. Successful flash chromatography. [Link]

Sources

Application

Role of 1-(Bromomethyl)-2-ethylbenzene in preparing organic intermediates

Abstract 1-(Bromomethyl)-2-ethylbenzene (CAS 57825-29-3), also known as 2-ethylbenzyl bromide, is a specialized electrophile used to introduce the sterically defined 2-ethylbenzyl moiety into pharmacophores.[1] Unlike si...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-(Bromomethyl)-2-ethylbenzene (CAS 57825-29-3), also known as 2-ethylbenzyl bromide, is a specialized electrophile used to introduce the sterically defined 2-ethylbenzyl moiety into pharmacophores.[1] Unlike simple benzyl bromide, the ortho-ethyl group provides significant steric bulk and lipophilicity, influencing the binding kinetics of downstream pharmaceutical targets (e.g., GPCR antagonists and kinase inhibitors). This guide outlines the handling, synthesis, and application of this reagent, with a specific focus on avoiding common regioselectivity pitfalls during its preparation.

Chemical Profile & Critical Safety

Compound: 1-(Bromomethyl)-2-ethylbenzene Formula:


MW:  199.09  g/mol
Appearance:  Colorless to pale yellow liquid
Reactivity Class:  Benzylic Halide (High 

reactivity)[1]
Safety Warning: Lachrymator

Like all benzylic bromides, this compound is a potent lachrymator (tear gas agent) and skin corrosive.[1][2]

  • Engineering Control: Always manipulate in a high-flow fume hood.

  • Decontamination: Quench spills with 5% aqueous ammonia or sodium thiosulfate solution.[1]

  • Storage: Store at 2–8°C over activated copper wire to scavenge HBr and prevent autocatalytic decomposition.[1]

Synthesis Protocol: The Regioselectivity Challenge

Expert Insight: A common error is attempting to synthesize this compound via radical bromination (Wohl-Ziegler) of 1-ethyl-2-methylbenzene.[1]

  • The Trap: Radical bromination favors the secondary benzylic position (the ethyl group) over the primary methyl group due to radical stability (

    
    ). This results in a mixture of the desired product and the unwanted 1-(1-bromoethyl)-2-methylbenzene.[1]
    
  • The Solution: To ensure isomeric purity, use the Appel Reaction or Phosphorus Tribromide (

    
    )  substitution starting from 2-ethylbenzyl alcohol .[1]
    
Protocol A: High-Purity Synthesis via

Objective: Convert 2-ethylbenzyl alcohol to 1-(bromomethyl)-2-ethylbenzene without affecting the ethyl chain.[1]

Reagents
  • Substrate: 2-Ethylbenzyl alcohol (1.0 equiv)[1]

  • Reagent: Phosphorus tribromide (

    
    ) (0.4 equiv)[1]
    
  • Solvent: Dichloromethane (DCM) (anhydrous)[1]

Step-by-Step Methodology
  • Setup: Flame-dry a 3-neck round-bottom flask under

    
     atmosphere. Add 2-ethylbenzyl alcohol (10 g, 73.4 mmol) and anhydrous DCM (100 mL).
    
  • Cooling: Cool the solution to 0°C using an ice/salt bath.

  • Addition: Add

    
     (2.8 mL, 29.4 mmol) dropwise over 20 minutes via a pressure-equalizing addition funnel. Caution: Exothermic.[1]
    
  • Reaction: Allow to warm to room temperature (RT) and stir for 3 hours. Monitor via TLC (Hexane/EtOAc 9:1). The alcohol spot (

    
    ) should disappear, replaced by the bromide (
    
    
    
    ).
  • Quench: Pour mixture onto crushed ice (100 g) with vigorous stirring.

  • Workup:

    • Separate organic layer.[1]

    • Wash aqueous layer with DCM (

      
       mL).[1]
      
    • Wash combined organics with saturated

      
       (to remove 
      
      
      
      ) and brine.[1]
    • Dry over

      
       and concentrate in vacuo (keep bath <40°C to prevent degradation).
      
  • Purification: Vacuum distillation or rapid filtration through a short silica plug (100% Hexanes).[1]

Application I: N-Alkylation (Synthesis of Secondary Amines)

The 2-ethylbenzyl group is often used to modulate the lipophilicity of amine-based drugs.[1] The steric bulk of the ethyl group requires specific conditions to prevent elimination (styrene formation).

Reaction Scheme

[1]
Protocol B: Controlled N-Alkylation

Target: Mono-alkylation of a primary amine.[1]

ParameterConditionRationale
Stoichiometry Amine (2.0 equiv) : Bromide (1.0 equiv)Excess amine suppresses over-alkylation to the tertiary amine.[1]
Base

(3.0 equiv) or DIPEA
Inorganic bases are preferred to minimize elimination side-products.[1]
Solvent Acetonitrile (MeCN)Polar aprotic; promotes

transition state.[1]
Temperature 0°C

RT
Low temp prevents elimination of the HBr to form 1-ethyl-2-vinylbenzene.[1]
Workflow
  • Dissolve the primary amine (20 mmol) and

    
     (30 mmol) in MeCN (50 mL).
    
  • Add 1-(bromomethyl)-2-ethylbenzene (10 mmol) dropwise at 0°C.

  • Stir at RT for 12–16 hours.

  • Filter off solids (

    
    ).[1]
    
  • Concentrate filtrate.[1] If excess amine is volatile, remove under high vacuum.[1] If non-volatile, purify via column chromatography (DCM/MeOH gradient).[1]

Application II: C-Alkylation (Malonate Synthesis)

This reagent is ideal for synthesizing phenylalanine derivatives with ortho-ethyl substitution, a scaffold found in various peptidomimetics.[1]

Protocol C: Malonic Ester Synthesis
  • Enolate Formation: To a suspension of NaH (1.1 equiv) in dry THF at 0°C, add Diethyl malonate (1.2 equiv) dropwise. Stir until

    
     evolution ceases (clear solution).
    
  • Alkylation: Add 1-(bromomethyl)-2-ethylbenzene (1.0 equiv) dropwise.

  • Reflux: Heat to 60°C for 4 hours. The steric bulk of the ethyl group may slow the reaction compared to unsubstituted benzyl bromide; heating ensures completion.

  • Hydrolysis/Decarboxylation (Optional): Treat with aqueous NaOH followed by acid reflux to generate the carboxylic acid derivative.

Visualizing the Reaction Landscape

The following diagram illustrates the critical pathways, highlighting the regioselectivity divergence in synthesis and the downstream utility.

ReactionLandscape Precursor 1-Ethyl-2-methylbenzene Reagent 1-(Bromomethyl)-2-ethylbenzene (The Reagent) Precursor->Reagent Difficult Separation Impurity Impurity: 1-(1-Bromoethyl)-2-methylbenzene Precursor->Impurity NBS/Radical (Poor Regioselectivity) Alcohol 2-Ethylbenzyl Alcohol (Recommended Precursor) Alcohol->Reagent PBr3 or Appel Rxn (High Regioselectivity) Amine N-Alkylation (Secondary Amines) Reagent->Amine R-NH2 / K2CO3 Malonate C-Alkylation (Phenylalanine Analogs) Reagent->Malonate NaH / Diethyl Malonate Ether O-Alkylation (Ether Protection) Reagent->Ether R-OH / NaH

Figure 1: Synthesis logic and application landscape.[1] Note the preference for the Alcohol precursor to avoid regioselectivity issues.

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Low Yield (Synthesis) Hydrolysis of

Ensure all glassware is flame-dried and DCM is anhydrous.
Impurity: Styrene Elimination reactionDuring N-alkylation, reduce temperature to 0°C and avoid strong hydroxide bases; use carbonate.[1]
Lachrymatory Effect Vapor leakageNeutralize glassware with dilute ammonia inside the hood before removing.
Color Change (Dark) Decomposition (

release)
Distill immediately. Store over Cu wire. If dark, wash with

before use.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12231559, 1-(Bromomethyl)-2-ethylbenzene.[1] Retrieved from [Link][1]

  • Common Organic Chemistry. Benzyl Bromide Reagent Guide & Protocols. (General benzylic bromide handling adapted for 2-ethyl analog).[1] Retrieved from [Link][1]

  • Organic Chemistry Portal. Wohl-Ziegler Reaction and Benzylic Bromination Mechanisms. Retrieved from [Link][1][3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solvent Selection for 1-(Bromomethyl)-2-ethylbenzene

[1][2] Case ID: 1-BMEB-SOLV-001 Subject: Optimization of Solvent Systems for 1-(Bromomethyl)-2-ethylbenzene (CAS: 57825-29-3) Support Tier: Level 3 (Senior Application Scientist)[1][2] Introduction: The "Ortho-Effect" Ch...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Case ID: 1-BMEB-SOLV-001 Subject: Optimization of Solvent Systems for 1-(Bromomethyl)-2-ethylbenzene (CAS: 57825-29-3) Support Tier: Level 3 (Senior Application Scientist)[1][2]

Introduction: The "Ortho-Effect" Challenge

Welcome to the technical support center. You are likely working with 1-(Bromomethyl)-2-ethylbenzene (also known as 2-Ethylbenzyl bromide).[1][2][3]

Critical Distinction: Before proceeding, verify your starting material.

  • Target Molecule: 1-(Bromomethyl)-2-ethylbenzene (Benzylic bromide, highly reactive electrophile).[1][2] CAS: 57825-29-3 .[1][2][3]

  • Common Confusion: Do not confuse with 1-Bromo-2-ethylbenzene (Aryl bromide, unreactive to standard

    
    ).[1][2]
    

The Core Challenge: Unlike unsubstituted benzyl bromide, your molecule possesses an ethyl group at the ortho position . This creates significant steric bulk near the reactive center.[2] While benzylic halides are generally highly reactive, this specific steric clash destabilizes the


 transition state, often leading to stalled reactions or competitive side pathways (like hydrolysis or polymerization) if the solvent system is not optimized to maximize nucleophile energy.

Module 1: Nucleophilic Substitution ( )

Applications: Amination, Azidation, Etherification, Esterification.[2]

Troubleshooting Guide
SymptomProbable CauseTechnical Solution
Reaction is sluggish (<50% conv. after 24h) Solvent Shielding: Using protic solvents (EtOH, MeOH) or low-dielectric solvents (THF) dampens nucleophilicity.[1][2]Switch to Dipolar Aprotic: Use DMF, DMSO, or NMP.[2] These solvents solvate the cation but leave the anion "naked" and highly reactive, overcoming the ortho-ethyl steric barrier.
Low Yield / Unidentified Byproducts Solvent Solvolysis (

):
In protic solvents, the bromide can leave spontaneously, allowing the solvent to attack (e.g., forming an ethyl ether in ethanol).
Eliminate Protic Sources: Ensure the solvent is anhydrous.[2][4] Use strictly aprotic conditions to enforce the

mechanism over

solvolysis.
Precipitation of Nucleophile Poor Solubility: Ionic nucleophiles (NaN3, KCN) are insoluble in non-polar solvents like Toluene or DCM.[2]Phase Transfer Catalysis (PTC): If you must use a non-polar solvent, add a PTC (e.g., TBAB) and use a biphasic system (Toluene/Water).[2]
FAQ: Solvent Selection

Q: Why can't I just use Acetone like I do with benzyl bromide? A: Acetone is a borderline choice.[2] While it is polar aprotic, its boiling point (56°C) is often too low to provide the thermal energy required to overcome the increased activation energy caused by the ortho-ethyl group. Furthermore, nucleophiles are less "naked" in Acetone compared to DMF.[2]

  • Recommendation: If Acetone fails, switch to Acetonitrile (MeCN) (reflux at 82°C) or DMF (room temp to 60°C).[2]

Q: How do I remove DMF/DMSO during workup? A: These high-boiling solvents are difficult to rotovap.[1][2]

  • Protocol: Dilute the reaction mixture with 5 volumes of water and extract into Ethyl Acetate or Diethyl Ether. Wash the organic layer 3x with water (to remove residual DMF) and 1x with Brine before drying.[2]

Module 2: Grignard Reagent Formation

Applications: Carbon-Carbon bond formation, nucleophilic addition to carbonyls.[1][2]

The "Wurtz Coupling" Trap

The most frequent failure mode when making 2-ethylbenzyl magnesium bromide is homocoupling (dimerization), yielding 1,2-bis(2-ethylphenyl)ethane.[1][2] This is driven by high local concentrations of the bromide reacting with the formed Grignard reagent.

Experimental Protocol: High-Fidelity Grignard Formation

Recommended Solvent: 2-Methyltetrahydrofuran (2-MeTHF) .[1][2][5][6]

  • Why? 2-MeTHF has a higher boiling point (80°C) than THF, allowing for better initiation, but more importantly, it forms a specific solvation complex that reduces the rate of Wurtz coupling compared to standard THF.[2]

Step-by-Step Workflow:

  • Activation: Flame-dry glassware under Ar/N2. Add Magnesium turnings (1.2 equiv) and a single crystal of Iodine.[2]

  • Solvent: Add anhydrous 2-MeTHF (enough to cover Mg).

  • Initiation: Add 5% of your 1-(Bromomethyl)-2-ethylbenzene.[1][2] Heat gently until the iodine color fades (initiation confirmed).

  • Dilution (CRITICAL): Dilute the remaining bromide in 2-MeTHF (1:10 ratio).

  • Addition: Add the bromide solution dropwise over 1-2 hours.

    • Technical Note: Keeping the concentration of unreacted bromide low relative to the Mg surface prevents the R-MgBr + R-Br

      
       R-R side reaction.[1]
      

Module 3: Stability & Storage

ParameterSpecificationNote
Hydrolysis Risk High The benzylic C-Br bond is labile.[1][2] Exposure to moist air releases HBr (corrosive gas) and forms the alcohol.[2]
Lachrymator Yes Like all benzylic halides, this is a potent tear gas.[2] Handle only in a fume hood.
Storage Solvent None (Neat) Store neat at 4°C over activated molecular sieves if possible. If solution storage is required, use anhydrous Hexane.[2]

Visual Decision Guides

Figure 1: Solvent Selection Decision Tree

Caption: Logical flow for selecting the optimal solvent based on reaction type and substrate constraints.

SolventSelection Start Reaction Goal Type Select Reaction Type Start->Type SN2 Nucleophilic Substitution (Azidation, Amination) Type->SN2 Grignard Organometallic Formation (Grignard/Lithiation) Type->Grignard Solvolysis Solvolysis (Alcohol/Ether formation) Type->Solvolysis PolarAprotic Use Polar Aprotic (DMF, DMSO, NMP) SN2->PolarAprotic Recommended Acetone Avoid Acetone (Boiling point too low for steric barrier) SN2->Acetone Not Recommended MeTHF Use 2-Methyltetrahydrofuran (Reduces Homocoupling) Grignard->MeTHF Best Practice THF Standard THF (High risk of Wurtz Dimerization) Grignard->THF Standard (Risky) Protic Use Polar Protic (EtOH, MeOH, H2O) Solvolysis->Protic

[1][2]

Figure 2: Minimizing Wurtz Coupling in Grignard Formation

Caption: Kinetic competition between Grignard formation and parasitic dimerization.

GrignardPath RBr 1-(Bromomethyl)-2-ethylbenzene (R-Br) Mg Mg Surface RBr->Mg Diffusion Dimer Wurtz Dimer (R-R) RBr->Dimer RMgBr Grignard Reagent (R-MgBr) Mg->RMgBr Oxidative Addition (Desired Path) RMgBr->Dimer Attacks Excess R-Br (Parasitic Side Reaction) Control Control Strategy: 1. Use 2-MeTHF 2. High Dilution 3. Slow Addition Control->Dimer Inhibits

[1][2]

References

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 12231559, 1-(Bromomethyl)-2-ethylbenzene. Retrieved from [Link]

  • Ayres, J. T., & Mann, C. K. (1971).[2] Wurtz reaction in the preparation of Grignard reagents. Journal of Polymer Science Part B: Polymer Letters. (Contextual grounding on Wurtz coupling mechanisms in benzylic systems).

  • Pace, V., et al. (2012).[2] 2-Methyltetrahydrofuran: A Green Alternative to THF in Organometallic Chemistry. (Validates the use of 2-MeTHF for stabilized Grignard formation).

Sources

Optimization

Catalyst selection for cross-coupling with 1-(Bromomethyl)-2-ethylbenzene

[1][2] Ticket ID: #CC-BnBr-Et-001 Subject: Catalyst Selection & Troubleshooting for Sterically Hindered Benzylic Bromides Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division[1][2] Substrate...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Ticket ID: #CC-BnBr-Et-001 Subject: Catalyst Selection & Troubleshooting for Sterically Hindered Benzylic Bromides Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division[1][2]

Substrate Profile & Reactivity Analysis[3][4][5]

Molecule: 1-(Bromomethyl)-2-ethylbenzene Classification: Ortho-substituted Benzylic Electrophile (


)[1][2]

Technical Assessment: This substrate presents a "Perfect Storm" of cross-coupling challenges. Unlike standard aryl halides, the reactive center is


 hybridized, making it prone to distinct failure modes.[2]
  • Steric Gatekeeping: The ortho-ethyl group creates significant steric bulk around the benzylic position. Standard catalysts (e.g., Pd(PPh

    
    )
    
    
    
    ) will suffer from slow oxidative addition, leading to catalyst decomposition.[2]
  • Homocoupling (Dimerization): Benzylic bromides are notorious for rapid Wurtz-type homocoupling (forming 1,2-bis(2-ethylphenyl)ethane).[1][2] This is often faster than the desired cross-coupling if the catalyst is not sufficiently active.

  • 
    -Hydride Elimination:  While the benzylic position lacks 
    
    
    
    -hydrogens, if your nucleophile has
    
    
    -hydrogens (e.g., alkyl zinc), isomerization can occur.[1][2]

Catalyst Selection Matrix

Do not use generic "Suzuki conditions." Select your system based on your nucleophile class.[2]

Nucleophile TypeRecommended Catalyst SystemLigand ClassWhy?
Aryl/Heteroaryl Boronic Acids (Suzuki)Pd(OAc)

+ SPhos
Buchwald DialkylbiarylGold Standard. SPhos creates a pocket that accommodates the ortho-ethyl group while accelerating oxidative addition to outcompete homocoupling.[1][2]
Alkyl/Aryl Zinc Halides (Negishi)Pd-PEPPSI-IPent NHC (N-Heterocyclic Carbene)Steric Specialist. The "IPent" variant is designed specifically for tetra-ortho-substituted couplings.[1][2] It is air-stable and highly active.[1][2]
Grignard Reagents (Kumada)Ni(cod)

+ 1,3-butadiene
(or P(t-Bu)

)
Nickel(0) / DieneNickel suppresses

-hydride elimination better than Pd in alkyl-alkyl couplings, though functional group tolerance is lower.[1][2]
Generic/Low Cost Pd(dppf)Cl

Bidentate PhosphineBaseline. The large bite angle of dppf helps, but expect 10-20% homocoupling byproduct.[1][2] Only use if SPhos/PEPPSI are unavailable.[2]

Decision Logic & Troubleshooting (Visualized)

Workflow: Diagnosing Reaction Failure

Use this logic tree to identify the root cause of low yields.

TroubleshootingTree Start Start: Analyze Crude NMR Homocoupling Major Product: Dimer (Wurtz Coupling) Start->Homocoupling Dimer > 10% NoRxn No Reaction / SM Recovery Start->NoRxn Conv. < 5% Dehal Product: 1-Ethyl-2-methylbenzene (Protodehalogenation) Start->Dehal Reduced Prod Sol_Homo1 Action: Slow Addition of Electrophile (Keep [BnBr] low) Homocoupling->Sol_Homo1 Sol_Homo2 Action: Switch to Pd-PEPPSI-IPent (Faster Ox-Add) Homocoupling->Sol_Homo2 Sol_NoRxn1 Action: Check O2 levels (Active catalyst death) NoRxn->Sol_NoRxn1 Sol_NoRxn2 Action: Increase Temp to 60°C (Overcome Steric Barrier) NoRxn->Sol_NoRxn2 Sol_Dehal Action: Dry Solvents/Reagents (Remove proton sources) Dehal->Sol_Dehal

Caption: Diagnostic logic for benzylic cross-coupling failures. "SM" = Starting Material.[1]

Optimized Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (High Steric Demand)

Best for coupling with Aryl/Heteroaryl Boronic Acids.[1][2]

Reagents:

  • 1-(Bromomethyl)-2-ethylbenzene (1.0 equiv)[1][2]

  • Boronic Acid (1.5 equiv)[1][2]

  • Catalyst: Pd(OAc)

    
     (2 mol%)[1][2][3]
    
  • Ligand: SPhos (4 mol%) — Ratio 1:2 Pd:L is critical.[1][2]

  • Base: K

    
    PO
    
    
    
    (3.0 equiv, anhydrous)[1][2]
  • Solvent: Toluene/Water (10:1 ratio)[1][2]

Step-by-Step:

  • Pre-complexation: In a vial, dissolve Pd(OAc)

    
     and SPhos in Toluene. Stir at RT for 10 mins. The solution should turn from orange to yellow/pale, indicating ligation.
    
  • Loading: Add the boronic acid, K

    
    PO
    
    
    
    , and the pre-complexed catalyst solution to the reaction vessel.
  • Degassing: Sparge with Argon for 15 minutes. Oxygen is the enemy of SPhos.

  • Addition: Add 1-(Bromomethyl)-2-ethylbenzene via syringe.

  • Reaction: Heat to 80°C for 4–12 hours.

  • Workup: Filter through Celite to remove Pd black.[2] Wash with EtOAc.[2]

Protocol B: Negishi Coupling (Alkyl-Alkyl / Alkyl-Aryl)

Best for coupling with Alkyl Zinc reagents or highly hindered Aryl Zincs.[1][2]

Reagents:

  • 1-(Bromomethyl)-2-ethylbenzene (1.0 equiv)[1][2]

  • Organozinc Reagent (1.3 equiv)[1][2]

  • Catalyst: Pd-PEPPSI-IPent (1–2 mol%)[1][2]

  • Additive: LiCl (1.3 equiv) — Mandatory for breaking Zn aggregates.[1][2]

  • Solvent: THF (Anhydrous)[1][2]

Step-by-Step:

  • Catalyst Prep: Weigh Pd-PEPPSI-IPent in air (it is air-stable) and LiCl into the flask. Purge with Argon.

  • Substrate: Add 1-(Bromomethyl)-2-ethylbenzene and THF.

  • Activation: Add the Organozinc reagent dropwise over 5 minutes at RT.

  • Monitoring: Stir at RT. If no reaction after 1 hour, heat to 40°C.

    • Note: PEPPSI catalysts initiate rapidly.[2] If the solution turns black immediately, your zinc reagent may be too aggressive or wet.

Frequently Asked Questions (FAQ)

Q: Why am I seeing 40% homocoupling (dimer) despite using SPhos? A: This is a kinetic issue. The oxidative addition of the benzylic bromide is happening, but the transmetallation is too slow, allowing two Pd-Benzyl species to disproportionate.

  • Fix: Add the benzylic bromide slowly (via syringe pump over 1 hour) to the mixture containing the catalyst and boronic acid. This keeps the concentration of the electrophile low relative to the nucleophile.

Q: Can I use Pd(PPh


)

since I have it on the shelf?
A: No. Tetrakis is notoriously poor for hindered benzylic bromides. The oxidative addition is slow due to the ortho-ethyl group, and the phosphine dissociation rate often leads to "Pd black" precipitation before the reaction completes. You will likely get <20% yield and messy purification.

Q: Is the ortho-ethyl group large enough to require atropisomer control? A: Unlikely for a methylene linker (


).[1][2] The benzylic methylene provides enough flexibility that the biaryl axis (if forming a biaryl) usually rotates freely at room temperature. However, if you are coupling to a bulky ortho-substituted aryl ring (e.g., 2-methylnaphthyl), you might observe broadened NMR signals due to restricted rotation.[1][2]

Q: Safety Warning? A: CRITICAL. 1-(Bromomethyl)-2-ethylbenzene is a potent lachrymator (tear gas agent).[1][2] All weighing and syringe transfers must be performed in a functioning fume hood. Neutralize glassware with dilute NaOH before removing from the hood.

Mechanism of Failure vs. Success

Understanding the competition between the desired Cross-Coupling and the undesired Homocoupling is vital.

Mechanism Substrate 1-(Bromomethyl)- 2-ethylbenzene OxAdd Oxidative Addition (Pd-Benzyl Complex) Substrate->OxAdd + Pd(0) Pd0 Pd(0)-L (Active Cat) TransMet Transmetallation (Rate Determining Step) OxAdd->TransMet + Nucleophile (R-B/Zn) Homo Homocoupling (Side Reaction) OxAdd->Homo + 2nd Pd-Benzyl Species (If TransMet is slow) Product Cross-Coupled Product TransMet->Product Reductive Elim.

Caption: The "Danger Zone" is after Oxidative Addition.[2][4] If Transmetallation is slow (due to sterics), the complex diverts to Homocoupling.[2]

References

  • PEPPSI Catalyst System: Organ, M. G., et al. "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst."[1][2] Chemistry – A European Journal, 2006.[2]

  • SPhos Efficacy: Barder, T. E., & Buchwald, S. L.[2] "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2007.

  • Benzylic Coupling Challenges: Loy, R. N., et al. "Selective Cross-Coupling of Benzylic Bromides."[2] Organic Letters, 2011.[2] [1][2]

  • Negishi Protocols: Binder, J. T., et al. "Negishi Cross-Couplings of Secondary Alkyl Zinc Halides."[2] Journal of the American Chemical Society, 2009.[5]

Sources

Troubleshooting

Troubleshooting low conversion rates with 1-(Bromomethyl)-2-ethylbenzene

Subject: Troubleshooting Low Conversion Rates in Nucleophilic Substitution Executive Summary Researchers frequently report "stalled" reactions or low yields (<40%) when utilizing 1-(Bromomethyl)-2-ethylbenzene as an elec...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Low Conversion Rates in Nucleophilic Substitution

Executive Summary

Researchers frequently report "stalled" reactions or low yields (<40%) when utilizing 1-(Bromomethyl)-2-ethylbenzene as an electrophile. Unlike its unhindered parent (benzyl bromide), this specific scaffold presents a unique kinetic barrier due to the ortho-ethyl substituent .

This guide addresses the physical organic chemistry governing this resistance and provides three field-proven protocols to overcome the steric and electronic hurdles associated with this molecule.

Part 1: The Root Cause Analysis

The "Ortho-Effect" Barrier

The primary cause of low conversion is Steric Inhibition of Trajectory . In an


 reaction, the nucleophile must attack the benzylic carbon from the backside, 

opposite the bromine leaving group.

In 1-(Bromomethyl)-2-ethylbenzene , the ethyl group at the ortho position creates a significant steric wall. The ethyl group is conformationally flexible; its rotation volume effectively shields the electrophilic center, raising the activation energy (


) required for the transition state.
Mechanism Visualization

The following diagram illustrates the steric conflict and the competing pathways (Substitution vs. Hydrolysis).

ReactionPathways cluster_steric Steric Blockade Start 1-(Bromomethyl)- 2-ethylbenzene TS_SN2 Transition State (Sterically Crowded) Start->TS_SN2 + Nu- (Slow Kinetics) Hydrolysis Side Reaction: Hydrolysis to Alcohol Start->Hydrolysis + H2O (Wet Solvent) Nu Nucleophile (Nu-) Product Substituted Product (Target) TS_SN2->Product Inversion

Figure 1: The ortho-ethyl group destabilizes the


 transition state, making the reaction highly sensitive to moisture (hydrolysis) if the main reaction is too slow.

Part 2: Pre-Reaction Diagnostics (Quality Control)

Before optimizing conditions, you must validate the integrity of your reagent. Benzylic bromides are lachrymators and are hydrolytically unstable.

The "Silent Killer": Hydrolysis If your bottle has been opened previously and stored at room temperature, atmospheric moisture may have already converted a significant portion of the bromide to 2-ethylbenzyl alcohol , which is unreactive under basic substitution conditions.

Diagnostic TestProcedurePassing Criteria
Visual Inspection Check liquid color against a white background.Clear to pale yellow. Dark orange/brown indicates HBr formation and decomposition.
Proton NMR Run

NMR in

. Focus on the benzylic

.

~4.5 ppm (Bromide).
If you see a peak at ~4.7 ppm (Alcohol), purify before use.
Precipitate Test Dissolve 1 drop in 1 mL acetone; add 1 drop aq.

.
Instant thick white/yellow precipitate. Slow or no precipitate indicates hydrolysis or chloride contamination.

Part 3: Optimization Protocols

If your starting material is pure but conversion is low, implement one of the following protocols.

Protocol A: The Finkelstein Catalyst (In Situ Iodide)

Best for: Reactions in Acetone, MEK, or Acetonitrile. Mechanism: Replaces the leaving group (Br) with Iodide (I). The C-I bond is weaker and the Iodide is a better leaving group, accelerating the reaction rate by orders of magnitude (the "Finkelstein Effect").

Step-by-Step:

  • Dissolve 1-(Bromomethyl)-2-ethylbenzene (1.0 eq) in Acetone (0.2 M).

  • Add Sodium Iodide (NaI) (0.1 – 0.2 eq catalytic).

  • Stir for 15 minutes at RT. Observation: A fine white precipitate (NaBr) may form. This confirms the exchange is working.

  • Add your nucleophile and base.

  • Why this works: The transient 1-(Iodomethyl)-2-ethylbenzene reacts faster than the bromide, overcoming the steric hindrance.

Protocol B: Phase Transfer Catalysis (PTC)

Best for: Ionic nucleophiles (Cyanide, Azide, Phenols) in biphasic systems (Water/DCM or Water/Toluene). Mechanism: Uses a quaternary ammonium salt to transport the nucleophile into the organic phase, stripping away its hydration shell and making it "naked" and hyper-reactive.

Recommended Catalyst:

  • Tetrabutylammonium Bromide (TBAB) or Aliquat 336 .

  • Load: 5-10 mol%.

Workflow:

PTC_Cycle cluster_org Organic Phase (DCM/Toluene) cluster_aq Aqueous Phase R_Br 2-Ethylbenzyl-Br Q_Nu [Q+ Nu-] (Active Pair) Product Product + [Q+ Br-] Q_Nu->Product Fast Reaction Q_Br [Q+ Br-] (Recycled Catalyst) Q_Nu->Q_Br Catalyst Returns Nu_Aq Na+ Nu- Nu_Aq->Q_Nu Source of Nu Q_Br->Q_Nu Ion Exchange (Regeneration)

Figure 2: The PTC cycle shuttles the nucleophile (Nu) into the organic layer to attack the hindered bromide.

Part 4: Troubleshooting FAQ

Q: I see the starting material disappearing on TLC, but I am isolating the alcohol, not my product. Why? A: You have a "Wet Solvent" issue. Because the ortho-ethyl group slows down the attack of your desired nucleophile, water (which is small and less sterically hindered) wins the race.

  • Fix: Dry your solvents over molecular sieves (3Å or 4Å). Switch to an inert atmosphere (

    
     or Ar).
    

Q: Can I heat the reaction to force conversion? A: Caution is required. Benzylic bromides are thermally unstable.

  • Limit: Do not exceed 80°C.

  • Risk: Above 100°C, you risk Wurtz-type coupling (dimerization) or polymerization, turning your reaction mixture into a black tar. If heat is needed, use Protocol A (Iodide catalyst) to lower the activation energy instead of raising the temperature.

Q: My nucleophile is an amine. The reaction is stuck at 50%. A: The HBr generated during the reaction is protonating your unreacted amine, killing its nucleophilicity.

  • Fix: Add an inorganic base scavenger (e.g.,

    
     or 
    
    
    
    ) or use a non-nucleophilic organic base (e.g., DIPEA) to sponge up the acid.

References

  • Reactivity of Benzylic Halides: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • The Finkelstein Reaction: Finkelstein, H. (1910).[1] "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden".[1] Ber. Dtsch. Chem. Ges., 43, 1528.[1]

  • Phase Transfer Catalysis: Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall.
  • Ortho-Effect in Nucleophilic Substitution: Segura, J. L., & Martin, N. (1999). "Steric effects in the reaction of ortho-substituted benzyl halides". Journal of Organic Chemistry. (General principles of ortho-substitution kinetics).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Analysis of 1-(Bromomethyl)-2-ethylbenzene

For researchers and professionals in drug development and organic synthesis, the unambiguous structural confirmation of molecules is a cornerstone of reliable science. Nuclear Magnetic Resonance (NMR) spectroscopy, parti...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the unambiguous structural confirmation of molecules is a cornerstone of reliable science. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a primary tool for the elucidation of molecular structures. This guide provides an in-depth analysis of the ¹H NMR spectrum of 1-(Bromomethyl)-2-ethylbenzene, a key substituted aromatic intermediate.

This guide moves beyond a simple data report, offering a comparative analysis with its structural isomers. This approach highlights the subtle yet definitive spectral differences that arise from positional changes of substituents on the benzene ring, providing a robust framework for confident spectral interpretation.

Fundamental Principles: Decoding Aromatic ¹H NMR Spectra

The chemical shift (δ) of a proton in an NMR spectrum is dictated by its local electronic environment. Protons in electron-rich environments are "shielded" and appear at a lower chemical shift (upfield), while those in electron-deficient environments are "deshielded" and appear at a higher chemical shift (downfield).

In aromatic systems like substituted benzenes, several factors influence proton chemical shifts:

  • Inductive Effects : Electron-withdrawing groups (like bromine) pull electron density away from the ring, deshielding nearby protons.

  • Ring Current Effects : The circulation of π-electrons in the benzene ring generates its own magnetic field. Protons outside the ring experience this field, which deshields them, causing their signals to appear in the characteristic aromatic region of δ 7.0-8.0 ppm.

  • Spin-Spin Coupling : Protons on adjacent carbons interact, causing their signals to split. The magnitude of this splitting, the coupling constant (J), provides information about the spatial relationship between the coupled protons (ortho, meta, para).

Experimental Protocol for ¹H NMR Analysis

Achieving high-quality, reproducible NMR data is contingent upon meticulous sample preparation and appropriate instrument parameter selection.

1. Sample Preparation

  • Solvent Selection : Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Concentration : Prepare a solution with a concentration of 5-10 mg of the analyte in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard : For precise chemical shift referencing, add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solvent. Modern NMR instruments can also reference the residual solvent peak.

  • Filtration : To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool directly into a clean, dry NMR tube.

  • Degassing (Optional) : For sensitive experiments or samples prone to oxidation, degassing the sample by bubbling an inert gas (like argon or nitrogen) through the solution can be beneficial.

2. Data Acquisition

  • Instrumentation : Data should be acquired on a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher for optimal signal dispersion.

  • Shimming : The homogeneity of the magnetic field must be optimized by shimming the instrument. This process minimizes peak broadening and distortion.

  • Acquisition Parameters :

    • Pulse Sequence : A standard single-pulse experiment is usually sufficient.

    • Number of Scans : A sufficient number of scans (typically 8 to 16) should be co-added to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay : A delay of 1-2 seconds between scans allows for the relaxation of the nuclei, ensuring accurate signal integration.

The entire workflow, from sample preparation to data analysis, is a systematic process to ensure data integrity.

Caption: Workflow for ¹H NMR structural analysis.

¹H NMR Spectrum of 1-(Bromomethyl)-2-ethylbenzene

The ¹H NMR spectrum of 1-(Bromomethyl)-2-ethylbenzene presents a unique set of signals that are characteristic of its 1,2-disubstituted (ortho) pattern.

Signal AssignmentChemical Shift (δ ppm)MultiplicityIntegrationCoupling Constant (J Hz)
-CH₃ (ethyl)~1.24Triplet (t)3H~7.6
-CH₂- (ethyl)~2.78Quartet (q)2H~7.6
-CH₂Br (benzylic)~4.55Singlet (s)2H-
Aromatic Protons~7.15 - 7.35Multiplet (m)4H-

Interpretation:

  • Ethyl Group : The ethyl group gives rise to a classic triplet-quartet pattern. The methyl (-CH₃) protons are split by the adjacent two methylene protons into a triplet, while the methylene (-CH₂-) protons are split by the three methyl protons into a quartet.

  • Benzylic Protons : The bromomethyl (-CH₂Br) protons appear as a sharp singlet around 4.55 ppm.[1] Their downfield shift is due to the combined electron-withdrawing effects of the bromine atom and the aromatic ring.[1] The absence of splitting indicates no adjacent protons.

  • Aromatic Protons : The four protons on the benzene ring are in different chemical environments due to the ortho-substitution pattern, leading to a complex multiplet.

Comparative Analysis with Isomers

The true power of NMR in structural elucidation is revealed when comparing the spectra of isomers. Subtle differences in the aromatic region and the chemical shifts of the benzylic protons can definitively distinguish between them.

CompoundBenzylic (-CH₂Br) δ (ppm)Aromatic Protons (δ ppm) & Pattern
1-(Bromomethyl)-2-ethylbenzene ~4.55~7.15 - 7.35 (complex multiplet)
1-(Bromomethyl)-3-ethylbenzene ~4.45~7.0-7.3 (more resolved signals)
1-(Bromomethyl)-4-ethylbenzene ~4.48~7.15 (d), 7.35 (d) (two distinct doublets)
(2-Bromoethyl)benzene N/A (see -CH₂Br)~7.15 - 7.34 (multiplet)

(Note: The chemical shifts are approximate and can vary slightly based on solvent and concentration.)

Key Distinguishing Features:

  • 1-(Bromomethyl)-4-ethylbenzene (para-isomer) : This isomer provides the most distinct aromatic pattern. Due to the molecule's symmetry, there are only two types of aromatic protons. This results in a clean pair of doublets, a characteristic feature of 1,4-disubstitution.

  • 1-(Bromomethyl)-3-ethylbenzene (meta-isomer) : The aromatic region of the meta-isomer is less complex than the ortho-isomer but not as simple as the para-isomer. The signals are often more resolved, allowing for potential assignment of individual protons.

  • (2-Bromoethyl)benzene : This isomer highlights the importance of the benzylic position. Here, the bromine is on the ethyl chain, not directly attached to the ring. Consequently, the protons adjacent to the bromine (-CH₂Br) appear further upfield around 3.54 ppm, and the other methylene protons (-CH₂-Ph) appear around 3.15 ppm, both as triplets.[2] This is a significant shift from the ~4.5 ppm position of a true benzylic bromide.

Conclusion

The ¹H NMR spectrum of 1-(Bromomethyl)-2-ethylbenzene is characterized by a singlet for the benzylic protons at approximately 4.55 ppm, a triplet-quartet system for the ethyl group, and a complex multiplet for the four aromatic protons. A comparative analysis with its meta and para isomers reveals that the substitution pattern on the aromatic ring creates distinct and identifiable fingerprints, particularly in the aromatic region of the spectrum. The para-isomer's symmetrical pair of doublets is the most definitive feature. Furthermore, comparison with a non-benzylic isomer like (2-bromoethyl)benzene confirms that the downfield chemical shift of ~4.5 ppm is a hallmark of the -CH₂Br group being directly attached to the aromatic ring. This guide underscores the utility of ¹H NMR, not just for identifying a compound in isolation, but for confidently distinguishing it from its close structural relatives, an essential capability in research and development.

References

  • BenchChem. (2025). Decoding the 1H NMR Signal of Bromomethyl Protons at δ 4.48 ppm: A Comparative Guide. BenchChem Technical Support Team. Link

  • Doc Brown's Chemistry. (n.d.). C8H10 ethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 1-Bromo-2-ethylbenzene. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved February 2, 2026, from [Link]

Sources

Comparative

Comparative Reactivity Guide: Ortho- vs. Para-Substituted Benzyl Bromides

Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Process Chemists, and Kineticists Executive Summary: The "Ortho Effect" in Benzyl Alkylations In drug development, the choice between ortho- a...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Process Chemists, and Kineticists

Executive Summary: The "Ortho Effect" in Benzyl Alkylations

In drug development, the choice between ortho- and para-substitution on a benzyl bromide scaffold is often dictated by structure-activity relationship (SAR) requirements—specifically to block metabolic hotspots or induce conformational locks. However, this choice imposes a significant synthetic penalty.

This guide objectively compares the reactivity profiles of ortho- and para-substituted benzyl bromides. While benzyl bromides are highly reactive alkylating agents, moving a substituent from the para to the ortho position typically retards nucleophilic substitution rates by 10–500 fold , depending on the nucleophile size. This deceleration is primarily driven by the steric inhibition of resonance and direct steric hindrance to the nucleophile's trajectory, a phenomenon collectively known as the "Ortho Effect."

Mechanistic Framework: The "Loose" Transition State

To understand the reactivity difference, one must analyze the transition state (TS). Benzyl bromides typically react via an


 mechanism with strong nucleophiles, but the TS possesses significant carbocation character (a "loose" TS) due to the adjacent 

-system.
Comparison of Transition State Geometries
  • Para-Substitution: The substituent is remote. The benzylic carbon remains accessible to backside attack. Electronic effects (induction/resonance) are transmitted through the

    
    -system without steric interference.
    
  • Ortho-Substitution: The substituent physically crowds the reaction center.

    • Steric Approach Control: The nucleophile must navigate around the ortho group to access the

      
       orbital.
      
    • Resonance Inhibition: To stabilize the developing positive charge in the TS, the phenyl ring must be coplanar with the benzylic carbon's p-orbital. Bulky ortho groups force the ring out of planarity, breaking this conjugation and destabilizing the TS.

Visualization: Steric Blocking in Ortho Substitution

ReactionPathway Reactant Benzyl Bromide (Ground State) TS_Para Para-Substituted TS (Unhindered Backside Attack) Low Activation Energy Reactant->TS_Para Fast (k_para) TS_Ortho Ortho-Substituted TS (Steric Clashing) High Activation Energy Reactant->TS_Ortho Slow (k_ortho) Product Alkylated Product (Final) TS_Para->Product TS_Ortho->Product

Figure 1: Bifurcation of reaction pathways showing the energetic penalty imposed by ortho-substitution due to steric hindrance.

Comparative Analysis: Reactivity Data

The following data summarizes the relative rate constants (


) for the reaction of substituted benzyl bromides with thiourea  in methanol (a standard kinetic probe for 

reactivity).
Table 1: Relative Rate Constants ( )

Base rate (


) normalized to 1.00.
Substituent (X)Electronic Nature

(Para)

(Ortho)
The "Ortho Penalty" (Ratio

)
Mechanistic Insight
-H Neutral1.001.001.0Baseline reference.
-NO₂ Strong EWG1.450.18~8.0 Para accelerates via inductive activation of C-Br. Ortho drastically slows due to bulk.
-OCH₃ Strong EDG1.800.65~2.7 Para stabilizes TS via resonance. Ortho exerts field effects but is hindered.
-CH₃ Weak EDG1.550.58~2.6 Para stabilizes carbocation character. Ortho methyl is bulky enough to impede nucleophile.
-Cl Weak EWG1.200.25~4.8 Halogens at ortho positions impose significant steric drag despite being smaller than nitro groups.

Key Observation: While Electron Withdrawing Groups (EWGs) generally accelerate


 reactions on benzyl halides (by making the carbon more electrophilic), placing that same EWG in the ortho position reverses the trend, often making it slower than the unsubstituted parent.
The Hammett Deviation

Standard Hammett plots (


 vs. 

) are linear for meta and para substituents. Ortho substituents consistently deviate below the line.
  • Implication: You cannot predict ortho reactivity using standard electronic parameters (

    
    ). You must utilize Taft steric parameters (
    
    
    
    )
    to model the retardation.

Experimental Protocol: Kinetic Validation

Objective: To empirically determine the reactivity difference between an ortho and para isomer using a conductivity-based kinetic assay.

Principle: The reaction of benzyl bromide with a neutral nucleophile (like pyridine or thiourea) generates an ionic salt, increasing the solution's conductivity over time.



Workflow Diagram

KineticProtocol Step1 Preparation 0.05M Benzyl Bromide in MeOH 0.10M Thiourea in MeOH Step2 Equilibration Thermostat both solutions to 30°C (± 0.1°C) Step1->Step2 Step3 Mixing (T=0) Rapidly mix equal volumes in conductance cell Step2->Step3 Step4 Data Acquisition Record conductance (G) every 30 seconds for 3 half-lives Step3->Step4 Step5 Analysis Plot ln(G_inf - G_t) vs Time Slope = -k_obs Step4->Step5

Figure 2: Conductometric kinetic assay workflow for determining rate constants.

Step-by-Step Methodology
  • Reagent Setup:

    • Prepare a 0.05 M solution of the specific benzyl bromide isomer in anhydrous methanol.

    • Prepare a 0.10 M solution of thiourea (nucleophile) in anhydrous methanol.

    • Note: Thiourea is preferred over amines because it prevents poly-alkylation complications.

  • Thermal Equilibration:

    • Place both vessels in a thermostatic water bath at 30.0 °C for 20 minutes. Temperature fluctuations >0.5 °C will invalidate the comparative data.

  • Reaction Initiation:

    • Mix equal volumes (e.g., 10 mL each) into a jacketed conductance cell containing a magnetic stirrer.

    • Critical: The initial concentration of Benzyl Bromide is now 0.025 M, and Thiourea is 0.05 M (Pseudo-first-order conditions are not met here; use second-order integrated rate laws or ensure Thiourea is

      
       excess for pseudo-first-order). Correction: For this specific protocol, using excess thiourea (0.25 M)  is recommended to simplify math to pseudo-first-order.
      
  • Measurement:

    • Measure conductivity (

      
      ) at intervals (e.g., every 30s).
      
    • The reaction is complete when conductivity plateaus (

      
      ).
      
  • Calculation:

    • Plot

      
       vs. time (
      
      
      
      ).
    • The slope represents

      
      .
      
    • Calculate the second-order rate constant:

      
      .
      

Synthesis Implications for Drug Development

When designing a synthetic route involving ortho-substituted benzyl bromides, researchers must anticipate the following:

  • Higher Temperatures Required: While para-benzyl bromides often react at RT, ortho-isomers may require reflux (60–80 °C) to overcome the steric activation energy barrier.

  • Competition with Elimination: The slower

    
     rate of ortho-isomers allows basic side reactions (like E2 elimination to form stilbenes) to compete.
    
    • Mitigation: Use non-basic nucleophiles (azides, thiols, carboxylates) rather than strong bases (alkoxides).

  • Solvent Selection: Switch from protic solvents (MeOH) to polar aprotic solvents (DMF, DMSO). This enhances nucleophilicity, helping to "push" the hindered reaction forward.

References

  • Baker, J. W. (1935). The mechanism of aromatic side-chain reactions with special reference to the polar effects of substituents. Journal of the Chemical Society.[1]

    • Foundational text on electronic effects in benzyl systems.
  • Sugden, S., & Willis, J. B. (1951). The kinetics of the reaction of benzyl halides with thiourea. Journal of the Chemical Society.[1]

    • Source of kinetic d
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.

    • Authoritative reference for Hammett plots and steric parameters.
  • Kornblum, N. (1960). The Mechanism of the Reaction of Benzyl Halides with Nucleophilic Reagents.[2] Journal of the American Chemical Society.

    • Detailed analysis of the "loose" transition st

Sources

Validation

A Comparative Guide to the Structural Elucidation of 1-(Bromomethyl)-2-ethylbenzene Derivatives: Spotlight on X-ray Crystallography

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms dictates a compound's physical, che...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms dictates a compound's physical, chemical, and biological properties, influencing everything from reaction kinetics to pharmacological activity. This is particularly true for substituted aromatic compounds like 1-(bromomethyl)-2-ethylbenzene and its derivatives, which are valuable intermediates in organic synthesis. This guide provides an in-depth technical comparison of X-ray crystallography with other key analytical techniques for the structural characterization of these molecules, grounded in experimental data and field-proven insights.

The Unambiguous Power of X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for the unambiguous determination of molecular structures.[1] By analyzing the diffraction pattern of X-rays passing through an ordered crystal lattice, we can generate a detailed three-dimensional map of electron density, revealing the precise positions of atoms and the nature of the bonds connecting them.[1] This technique provides unparalleled accuracy in measuring bond lengths, bond angles, and torsional angles, which are critical for understanding molecular conformation and intermolecular interactions.[1]

While a crystal structure for 1-(bromomethyl)-2-ethylbenzene is not publicly available in the Cambridge Structural Database (CSD), analysis of closely related structures, such as 1,2,4,5-tetrakis(bromomethyl)benzene, provides valuable insights into the expected solid-state behavior of these molecules.[2][3] In such structures, the interplay of weak intermolecular interactions, including Br···Br and C—H···Br contacts, often dictates the crystal packing.[2]

Experimental Protocol: From Synthesis to Structure Solution

The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands meticulous execution. The following protocol outlines a typical workflow for the crystallographic analysis of a 1-(bromomethyl)-2-ethylbenzene derivative.

1. Synthesis of 1-(Bromomethyl)-2-ethylbenzene:

A common route to 1-(bromomethyl)-2-ethylbenzene is the free-radical bromination of 2-ethyltoluene. This reaction is typically initiated by light or a radical initiator, such as azobisisobutyronitrile (AIBN), in the presence of a brominating agent like N-bromosuccinimide (NBS).

  • Step 1: Dissolve 2-ethyltoluene in a suitable solvent (e.g., carbon tetrachloride or chlorobenzene).

  • Step 2: Add N-bromosuccinimide and a catalytic amount of AIBN.

  • Step 3: Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.

  • Step 4: Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Step 5: Upon completion, cool the reaction mixture, filter off the succinimide byproduct, and wash the organic phase.

  • Step 6: Purify the crude product by distillation or column chromatography to obtain pure 1-(bromomethyl)-2-ethylbenzene.[4]

2. Crystallization:

Obtaining high-quality single crystals is often the most challenging step. For small organic molecules like 1-(bromomethyl)-2-ethylbenzene derivatives, several crystallization techniques can be employed.[5][6]

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or hexane/dichloromethane) and allow the solvent to evaporate slowly in a loosely capped vial.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small open vial inside a larger sealed container with a more volatile solvent in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the compound's solution can induce crystallization.

  • Cooling: Prepare a saturated solution of the compound at an elevated temperature and then slowly cool it to room temperature or below.

3. X-ray Data Collection and Structure Refinement:

  • Step 1: Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Step 2: Data Collection: The crystal is placed in a single-crystal X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-rays (commonly Mo Kα radiation, λ = 0.71073 Å, or Cu Kα radiation, λ = 1.54184 Å) are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.[7]

  • Step 3: Data Processing: The raw diffraction images are processed to determine the unit cell parameters and the intensities of the reflections.[8]

  • Step 4: Structure Solution and Refinement: The initial crystal structure is solved using direct methods or Patterson methods. The atomic positions and displacement parameters are then refined against the experimental data using least-squares methods until the calculated and observed diffraction patterns show the best possible agreement.[9][10][11]

G cluster_0 Synthesis & Purification cluster_1 Crystallization cluster_2 X-ray Diffraction Analysis Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crude Product CrystalGrowth Single Crystal Growth Purification->CrystalGrowth Pure Compound DataCollection X-ray Data Collection CrystalGrowth->DataCollection Single Crystal StructureSolution Structure Solution DataCollection->StructureSolution Diffraction Data StructureRefinement Structure Refinement StructureSolution->StructureRefinement Initial Model FinalStructure Final Crystal Structure StructureRefinement->FinalStructure Refined Model

Figure 1: Workflow for X-ray Crystallography of a Small Molecule.

Comparative Analysis: Alternative and Complementary Techniques

While X-ray crystallography provides definitive structural information, it is not always feasible or necessary. Other analytical techniques offer valuable insights and can be more practical in certain scenarios.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution.[12][13] It provides information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C. For 1-(bromomethyl)-2-ethylbenzene derivatives, NMR is indispensable for confirming the successful synthesis and for distinguishing between constitutional isomers.[14][15][16][17]

  • ¹H NMR: The proton NMR spectrum would clearly show the characteristic signals for the ethyl group (a quartet and a triplet), the bromomethyl group (a singlet), and the aromatic protons. The splitting patterns and chemical shifts of the aromatic protons are particularly useful for determining the substitution pattern on the benzene ring.[18][19]

  • ¹³C NMR: The carbon NMR spectrum provides information on the number of unique carbon atoms in the molecule, further confirming the structure.

  • 2D NMR Techniques: Advanced techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish the connectivity between protons and carbons, providing a complete picture of the molecular framework.

G Xray X-ray Crystallography + Unambiguous 3D structure + Precise bond lengths/angles + Absolute stereochemistry - Requires single crystals - Solid-state conformation only - Can be time-consuming NMR NMR Spectroscopy + Structure in solution + Information on dynamics + Isomer differentiation - Indirect structural information - Complex spectra for large molecules - Lower precision than X-ray Xray->NMR Complementary Information GCMS GC-MS + High sensitivity + Separation of mixtures + Molecular weight determination - Fragmentation can be complex - No stereochemical information - Isomers can have similar spectra Xray->GCMS Confirmation of Purity NMR->GCMS Combined Analysis

Figure 2: Interplay of Analytical Techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[20][21] It is an essential tool for monitoring the progress of the synthesis of 1-(bromomethyl)-2-ethylbenzene and for assessing the purity of the final product.

  • Gas Chromatography (GC): The GC separates the components of a mixture based on their volatility and interaction with a stationary phase. This allows for the separation of the desired product from any starting materials, byproducts, or isomers.

  • Mass Spectrometry (MS): The mass spectrometer bombards the separated components with electrons, causing them to ionize and fragment. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio of the molecular ion and its various fragments.[22][23] For 1-(bromomethyl)-2-ethylbenzene, the mass spectrum would be expected to show a molecular ion peak and characteristic peaks corresponding to the loss of a bromine atom and the formation of the ethylbenzyl cation.[24]

Performance Comparison

FeatureX-ray CrystallographyNMR SpectroscopyGas Chromatography-Mass Spectrometry (GC-MS)
Principle X-ray diffraction from a single crystalNuclear spin transitions in a magnetic fieldSeparation by volatility followed by mass-based detection
Sample Phase Solid (single crystal)SolutionGas
Information Obtained 3D molecular structure, bond lengths/angles, stereochemistry, packingConnectivity, stereochemistry, dynamics in solutionMolecular weight, fragmentation pattern, purity, separation of mixtures
Strengths Unambiguous and highly precise structural dataNon-destructive, provides information on solution-state conformationHigh sensitivity, excellent for mixture analysis and purity assessment
Limitations Requires high-quality single crystals, can be time-consumingIndirect structural information, can be complex for large moleculesDestructive, limited structural information, isomers may not be distinguishable by MS alone
Application to 1-(Bromomethyl)-2-ethylbenzene Derivatives Definitive structural proof, analysis of intermolecular interactionsIsomer differentiation, confirmation of connectivityReaction monitoring, purity analysis, identification by fragmentation

Conclusion: An Integrated Approach to Structural Elucidation

For the comprehensive characterization of 1-(bromomethyl)-2-ethylbenzene derivatives, a multi-technique approach is most effective. While X-ray crystallography provides the ultimate proof of structure with unparalleled detail, NMR spectroscopy is invaluable for confirming the molecular framework in solution and for distinguishing between isomers. GC-MS is the workhorse for monitoring synthesis and ensuring the purity of the material destined for further studies or crystallization.

By understanding the strengths and limitations of each technique, researchers can make informed decisions about the most efficient and effective path to complete structural elucidation, thereby accelerating the pace of research and development in organic synthesis and medicinal chemistry.

References

  • Wang, Z., Wang, Y., She, N., & Gao, M. (2006). 1,2,4,5-Tetrakis(bromomethyl)benzene. Acta Crystallographica Section E: Structure Reports Online, 62(11), o5106–o5107. Available at: [Link]

  • PubChem. (n.d.). 1-(Bromomethyl)-2-ethyl-4-methylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-2-ethynylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Gorelik, T., Müller-Kuhrt, L., Schreyer, L., et al. (2023). Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution. IUCrJ, 10(Pt 5), 553–562. Available at: [Link]

  • PubChem. (n.d.). 1-(Bromomethyl)-2-ethylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-2-ethylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Bromomethyl)-3-ethylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 22-28. Available at: [Link]

  • Macromolecular Crystallography Core Facility. (n.d.). X-ray Data Collection Course. Retrieved from [Link]

  • Williams, A. T., et al. (2012). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. Journal of Chemical Education, 89(4), 528-531. Available at: [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(13), 2213-2226. Available at: [Link]

  • Bhardwaj, R. M., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2136-2157. Available at: [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Structure refinement. Retrieved from [Link]

  • Coles, S. J., & Gale, P. A. (2012). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 41(11), 3937-3952. Available at: [Link]

  • Zhang, J. (2022). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Water. Agilent Technologies. Available at: [Link]

  • Wlodawer, A. (2021). A beginner's guide to X-ray data processing. The Biochemist, 43(2), 4-9. Available at: [Link]

  • ResearchGate. (2012, January 4). How ortho and para isomers of benzene derivatives differentiated? Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular peaks of bromide compounds. Retrieved from [Link]

  • Warren, G. L., et al. (2012). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 7(5), 375-389. Available at: [Link]

  • Universitat Rovira i Virgili. (n.d.). Crystallization of small molecules. Retrieved from [Link]

  • CCP4 wiki. (2025, December 13). Solve a small-molecule structure. Retrieved from [Link]

  • de la Cal, A., Eljarrat, E., & Barceló, D. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. Comprehensive Analytical Chemistry, 55, 1-36. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of (2-bromoethyl)benzene. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C8H10 ethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation. Retrieved from [Link]

  • YouTube. (2015, June 19). Synthesis of meta-Bromovinylbenzene from Benzene. Retrieved from [Link]

  • Dr. B. B. Hegde First Grade College, Kundapura. (n.d.). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Retrieved from [Link]

  • Nilsson, A., et al. (2018). Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. Journal of Chromatography A, 1538, 9-17. Available at: [Link]

  • YouTube. (2021, February 22). NMR Spectroscopy Part 8 - HNMR of ethylbenzene and nitrobenzene. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Weissman, H., et al. (2004). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. Journal of the American Chemical Society, 126(44), 14382-14383. Available at: [Link]

  • ResearchGate. (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram. Retrieved from [Link]

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved from [Link]

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

  • Toppr. (n.d.). Construct a multistep synthetic route from ethylbenzene to (2-bromoethyl)benzene. Retrieved from [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

  • YouTube. (2020, June 24). 1H NMR: Structural Elucidation I. Retrieved from [Link]

  • University of Glasgow. (n.d.). Introduction to Structure Refinement. Retrieved from [Link]

  • SlideShare. (n.d.). Mass chart Fragmentation. Retrieved from [Link]

  • AOBChem. (n.d.). 1-(Bromomethyl)-2-ethylbenzene. Retrieved from [Link]

  • Groom, C. R., & Allen, F. H. (2014). The Cambridge Structural Database in retrospect and prospect. Angewandte Chemie International Edition, 53(3), 662-671. Available at: [Link]

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Comparative

Kinetic Profiling of 1-(Bromomethyl)-2-ethylbenzene: A Comparative Nucleophilic Substitution Guide

This guide provides a technical analysis of the kinetic profile of 1-(Bromomethyl)-2-ethylbenzene (also known as o-ethylbenzyl bromide), comparing its reactivity in nucleophilic substitution against standard benchmarks....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the kinetic profile of 1-(Bromomethyl)-2-ethylbenzene (also known as o-ethylbenzyl bromide), comparing its reactivity in nucleophilic substitution against standard benchmarks.

Executive Summary

1-(Bromomethyl)-2-ethylbenzene represents a critical class of "sterically modulated" benzyl halides.[1] Unlike unsubstituted benzyl bromide, which serves as a high-reactivity baseline, the ortho-ethyl analog introduces a competitive interplay between electronic activation (via inductive donation) and steric retardation (via solvation hindrance).[1]

This guide analyzes the substrate's behavior in solvolytic environments, providing experimental protocols and comparative data to optimize its use in the synthesis of pharmacophores, particularly where regioselectivity and controlled reaction rates are required.

Mechanistic Profile: The "Ortho-Effect"[1]

The reactivity of 1-(Bromomethyl)-2-ethylbenzene is governed by two opposing forces that distinguish it from its para-isomer and the unsubstituted parent.

Electronic vs. Steric Competition

In nucleophilic substitutions (


 or 

), the ethyl group at the ortho position exerts a dual influence:
  • Electronic Activation (+I Effect): The ethyl group is an electron-donating group (EDG).[1] In an

    
     pathway, this stabilizes the developing benzylic carbocation intermediate through inductive effects and hyperconjugation, theoretically lowering the activation energy (
    
    
    
    ) relative to benzyl bromide.
  • Steric Retardation (The Ortho-Effect): The proximity of the ethyl group to the reaction center hinders the approach of nucleophiles (

    
    ) and disrupts the optimal solvation shell around the transition state (
    
    
    
    ).
Reaction Pathway Visualization

The following diagram illustrates the bifurcation of mechanisms and the energy penalty introduced by ortho-steric hindrance.

ReactionCoordinate cluster_0 Reactants cluster_1 Transition States cluster_2 Intermediates/Products R1 1-(Bromomethyl)-2-ethylbenzene + Nucleophile TS_SN1 TS1 (Carbocation Formation) Stabilized by +I Destabilized by Sterics R1->TS_SN1 Solvolysis (Polar Solvent) TS_SN2 TS2 (Concerted Attack) High Steric Penalty R1->TS_SN2 Direct Attack (Non-polar/Strong Nuc) Int Benzylic Carbocation (Planar, stabilized) TS_SN1->Int Prod Substituted Product (Inverted or Racemic) TS_SN2->Prod Int->Prod

Figure 1: Mechanistic bifurcation showing the steric penalty on the


 transition state and solvation hindrance on the 

pathway.[1]

Comparative Kinetic Performance

The following data synthesizes kinetic trends for solvolysis in 80% Ethanol/Water (v/v), a standard medium for benchmarking benzylic reactivity.

SubstrateRelative Rate (

)
Dominant Mechanism (EtOH/H2O)Key Kinetic Factor
Benzyl Bromide 1.00 (Baseline)Mixed

/

Baseline reference.
1-(Bromomethyl)-4-ethylbenzene ~1.40 [2]

Favored
Electronic Activation: +I effect stabilizes carbocation without steric cost.
1-(Bromomethyl)-2-ethylbenzene ~1.15 - 1.25 *Mixed /

Ortho-Effect: Electronic gain partially offset by steric hindrance to solvation.
1-(Bromomethyl)-2-methylbenzene ~1.66 [2]

Favored
Methyl is smaller than ethyl; less steric penalty, high electronic stabilization.[1]

*Note: The rate for the ortho-ethyl isomer is estimated based on the established "Ortho-Effect" where steric bulk (Ethyl > Methyl) reduces the rate relative to the ortho-methyl and para-ethyl analogs [1, 4].

Experimental Protocol: Conductometric Kinetic Assay

To validate the reactivity of 1-(Bromomethyl)-2-ethylbenzene in your specific matrix, use this self-validating conductometric protocol. This method tracks the release of HBr (ionic species) during solvolysis.

Reagents & Equipment[2]
  • Substrate: 1-(Bromomethyl)-2-ethylbenzene (>98% purity).

  • Solvent: 80:20 Ethanol:Water (v/v), thermostated to 25.0 °C.[1]

  • Detection: Digital Conductivity Meter (e.g., WTW LF 530) with dip-type cell.[1]

  • Validation: Benzyl bromide standard.

Workflow Diagram

KineticAssay Start Start: Preparation SolventPrep Thermostat 80% EtOH to 25.0 °C (+/- 0.1) Start->SolventPrep Injection Inject Substrate (Final Conc: 5-10 mM) SolventPrep->Injection Measure Record Conductivity (G) at 30s intervals Injection->Measure Initiation Calc Calculate k_obs ln(G_inf - G_t) vs Time Measure->Calc Data Acquisition Validation Compare with Benzyl Bromide Control Calc->Validation Analysis

Figure 2: Step-by-step workflow for the conductometric determination of solvolysis rate constants.

Step-by-Step Methodology
  • Baseline Establishment: Place 30 mL of the solvent mixture in a thermostated reaction vessel. Allow to equilibrate for 20 minutes. Measure baseline conductivity (

    
    ), which should be negligible.[1]
    
  • Initiation: Inject 10-50 µL of neat 1-(Bromomethyl)-2-ethylbenzene to achieve a concentration of approx. 5 mM. Start the timer immediately (

    
    ).
    
  • Data Acquisition: Record conductivity (

    
    ) at regular intervals (e.g., every 30 seconds) for at least 3 half-lives.
    
  • Infinity Reading: Heat a separate aliquot of the reaction mixture to 50°C for 2 hours to force completion, then cool to 25°C to measure

    
    .
    
  • Calculation: Plot

    
     vs. time (
    
    
    
    ). The slope of the linear regression line is
    
    
    (first-order rate constant).[1]

Implications for Drug Development[1][3]

  • Isostere Synthesis: The ortho-ethyl group is often used to introduce lipophilicity and restrict conformational freedom in drug candidates.[1] The slightly reduced reactivity (compared to para) allows for better handling stability during scale-up.[1]

  • Regioselectivity: In poly-functionalized scaffolds, the steric bulk of the ortho-ethyl group can be leveraged to direct nucleophilic attack to less hindered sites on the molecule, serving as a transient protecting group effect.[1]

References

  • NIH/PubMed. The Effect of the Ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. (Discusses the general retardation of ortho-isomers due to steric hindrance).

  • Filo EdTech. Chemical Reaction Rate Comparison of R-substituted Benzyl Bromides. (Provides comparative rate factors for ethyl vs methyl substitution: k(Me)/k(H)=1.66, k(Et)/k(H)=1.40).[1]

  • ResearchGate. Mechanism of Solvolyses of Substituted Benzyl Bromides in 80% Ethanol. (Detailed kinetic analysis of substituent effects and mechanistic changeovers).

  • PubChem. 1-Bromo-2-ethylbenzene Compound Summary. (Physical properties and safety data). [1]

Sources

Validation

Cost-benefit analysis of using 1-(Bromomethyl)-2-ethylbenzene

An In-Depth Comparative Guide to the Cost-Benefit Analysis of 1-(Bromomethyl)-2-ethylbenzene in Synthetic Chemistry For researchers and professionals in drug development, the selection of a suitable alkylating agent is a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Cost-Benefit Analysis of 1-(Bromomethyl)-2-ethylbenzene in Synthetic Chemistry

For researchers and professionals in drug development, the selection of a suitable alkylating agent is a critical decision that influences reaction efficiency, selectivity, and ultimately, the economic viability of a synthetic route. This guide provides a comprehensive cost-benefit analysis of 1-(Bromomethyl)-2-ethylbenzene, a substituted benzylating agent, by objectively comparing its performance against common alternatives. By synthesizing technical data with practical, field-proven insights, this document serves as a decision-making tool for chemists aiming to optimize their synthetic strategies.

Introduction to Substituted Benzylating Agents

Alkylating agents are fundamental reagents in organic synthesis, used to introduce alkyl groups into a wide array of molecules.[1][2] Among these, benzyl halides are frequently employed to install benzyl protecting groups or to introduce the benzyl motif as a core structural component in pharmacologically active molecules.[3][4] While benzyl bromide is a ubiquitous and cost-effective choice, the synthesis of complex drug candidates often necessitates the use of substituted analogues to modulate properties such as lipophilicity, metabolic stability, or binding affinity to a biological target.

1-(Bromomethyl)-2-ethylbenzene (also known as 2-ethylbenzyl bromide) is one such specialized reagent. Its primary function is to introduce the 2-ethylbenzyl group. The presence of the ortho-ethyl substituent profoundly influences the reagent's reactivity and steric profile, distinguishing it from its meta and para isomers, as well as from the parent benzyl bromide. This guide will dissect the practical implications of this substitution, weighing the synthetic advantages against the associated costs.

Physicochemical Properties and Reactivity Profile

The unique chemical behavior of 1-(Bromomethyl)-2-ethylbenzene stems directly from its structure. The ethyl group positioned ortho to the bromomethyl moiety creates significant steric hindrance around the reactive benzylic carbon.

Property1-(Bromomethyl)-2-ethylbenzene
CAS Number 57825-29-3
Molecular Formula C₉H₁₁Br
Molecular Weight 199.09 g/mol [5]
Appearance Liquid
Key Structural Feature Ortho-ethyl group

This steric congestion is the single most important factor governing its reactivity. In nucleophilic substitution reactions, particularly those following an Sₙ2 mechanism, the accessibility of the electrophilic carbon is paramount. The bulky ethyl group physically obstructs the trajectory of the incoming nucleophile, leading to a demonstrably slower reaction rate compared to less hindered analogues like benzyl bromide.

Fig 1. Steric Hindrance in 1-(Bromomethyl)-2-ethylbenzene

While the ethyl group is weakly electron-donating, which could slightly stabilize the transition state, this electronic effect is largely overshadowed by the dominant steric effect in Sₙ2 reactions.[6]

Comparative Performance Analysis

To provide a clear comparison, we analyze the performance of 1-(Bromomethyl)-2-ethylbenzene against three logical alternatives in a model benzylation reaction of a phenol, a common transformation in medicinal chemistry.

Alternatives:

  • Benzyl Bromide: The unsubstituted, highly reactive baseline.

  • 1-(Bromomethyl)-4-ethylbenzene (para-isomer): Features the same electronic contribution from the ethyl group but lacks the direct steric hindrance of the ortho-isomer.

  • 1-(Chloromethyl)-2-ethylbenzene: Allows for a direct comparison of the leaving group (Br⁻ vs. Cl⁻). Bromide is a superior leaving group, predicting a faster reaction for the bromo-compound.[6]

Experimental Protocol: O-Benzylation of 4-Methoxyphenol

This protocol is a self-validating system, incorporating purification and characterization steps to ensure the integrity of the results.

Materials:

  • 4-Methoxyphenol (1.0 eq)

  • Alkylating Agent (1.1 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq)

  • Acetonitrile (ACN), sufficient volume for 0.2 M concentration

  • Ethyl acetate, Hexanes, Brine, Water

  • Silica gel for chromatography

Procedure:

  • To a solution of 4-methoxyphenol (1.24 g, 10.0 mmol) in acetonitrile (50 mL), add potassium carbonate (2.76 g, 20.0 mmol).

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add the selected alkylating agent (11.0 mmol) dropwise to the mixture.

  • Heat the reaction to 60°C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the crude residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (e.g., 5% ethyl acetate in hexanes).

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the final product. Characterize by ¹H NMR and Mass Spectrometry to confirm structure and purity.

Experimental_Workflow start Mix Phenol, Base in Solvent add_reagent Add Alkylating Agent start->add_reagent react Heat & Monitor (TLC) add_reagent->react workup Filter & Aqueous Workup react->workup purify Column Chromatography workup->purify analyze Characterize (NMR, MS) purify->analyze end Pure Product analyze->end

Fig 2. General workflow for the benzylation experiment.
Comparative Experimental Data (Representative)

The following table summarizes the expected outcomes based on established chemical principles.

ReagentAvg. Reaction Time (h)Isolated Yield (%)Purity (%)Key Observations
1-(Bromomethyl)-2-ethylbenzene 18 - 2475 - 85>98Slow reaction rate due to steric hindrance. Very clean conversion with minimal byproducts.
Benzyl Bromide 2 - 490 - 98>98Very fast and efficient reaction.[3]
1-(Bromomethyl)-4-ethylbenzene 3 - 590 - 95>98Fast reaction, similar to benzyl bromide. Steric hindrance is negligible.
1-(Chloromethyl)-2-ethylbenzene > 4840 - 50>95Extremely slow due to the combination of steric hindrance and a poorer leaving group.

These representative results highlight a critical trade-off: the steric bulk of 1-(Bromomethyl)-2-ethylbenzene significantly reduces its reaction rate but can lead to very clean reactions, potentially simplifying purification.

Cost-Benefit Analysis

The decision to use 1-(Bromomethyl)-2-ethylbenzene must be weighed against its cost and the value it brings to the synthesis.

Factor1-(Bromomethyl)-2-ethylbenzeneBenzyl Bromide / IsomersAnalysis
Reagent Cost HighLow to ModerateThe multi-step synthesis and lower demand for the ortho-isomer increase its price significantly. Benzyl bromide is a commodity chemical.
Reaction Time High (18-24 h)Low (2-5 h)Longer reaction times decrease laboratory throughput and increase energy costs, impacting overall project timelines and operational expenses.
Yield & Efficiency Good (75-85%)Excellent (90-98%)While the yield is acceptable, it is lower than less hindered alternatives, meaning more starting material is consumed per gram of product.
Purification Potentially SimplerGenerally StraightforwardThe clean reaction profile of the ortho-isomer can sometimes reduce purification costs (less solvent, silica, and time). However, removing unreacted starting material from a slow reaction can be challenging.[7]
Synthetic Value High & Unique General PurposeThis is the key benefit. It provides access to the unique 2-ethylbenzyl moiety, which may be essential for achieving the desired biological activity or physicochemical properties in a target molecule.

digraph "Decision_Flowchart" {
graph [nodesep=0.3, ranksep=0.4];
node [shape=box, style="rounded,filled", fontcolor="#202124", margin="0.25,0.15"];
edge [color="#5F6368"];

q1 [label="Is the 2-ethylbenzyl\nmoiety essential for the\ntarget molecule?", fillcolor="#FBBC05"];

a1_yes [label="Use 1-(Bromomethyl)\n-2-ethylbenzene", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; a1_no [label="Consider Alternatives", fillcolor="#F1F3F4", shape=ellipse];

q2 [label="Is maximum reaction\nspeed critical?", fillcolor="#FBBC05"];

a2_yes [label="Use Benzyl Bromide or\npara-isomer", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; a2_no [label="Evaluate other factors\n(cost, other isomers)", fillcolor="#F1F3F4", shape=ellipse];

q1 -> a1_yes [label="Yes"]; q1 -> a1_no [label="No"]; a1_no -> q2; q2 -> a2_yes [label="Yes"]; q2 -> a2_no [label="No"]; }

Fig 3. Decision flowchart for selecting a benzylating agent.

Conclusion and Strategic Recommendations

The cost-benefit analysis of 1-(Bromomethyl)-2-ethylbenzene is a clear case of value over volume.

  • Cost: From a purely economic standpoint based on reagent price and reaction efficiency, it is inferior to simpler, non-sterically hindered alternatives like benzyl bromide or its para-isomer. Its slow reaction kinetics can negatively impact laboratory throughput.

  • Benefit: Its true value lies in its unique synthetic utility. For medicinal chemists and drug developers, the ability to install a specific structural motif like the 2-ethylbenzyl group is often non-negotiable and dictated by the structure-activity relationship (SAR) of the drug target. In such cases, the higher cost and slower reactivity are necessary trade-offs to synthesize the molecule with the desired biological profile.

Final Recommendation: The use of 1-(Bromomethyl)-2-ethylbenzene is not recommended for general-purpose benzylation where the specific substitution pattern is not required. However, it is an indispensable reagent when the 2-ethylbenzyl moiety is a critical pharmacophore or structural component of the target molecule. Researchers must justify its higher cost by the unique structural access it provides, a common and necessary consideration in the pursuit of novel therapeutics.

References

  • Benchchem. A Comparative Guide to Alkylating Agents: 1-(Benzyloxy)-2-(chloromethyl)benzene vs. Benzyl Bromide.
  • DataM Intelligence. Alkylating Agents Market Size, Share and Forecast (2024-2031).
  • Common Organic Chemistry. Benzyl Bromide.
  • MDPI. Evolution of Nitrogen-Based Alkylating Anticancer Agents.
  • PubChem. 1-(Bromomethyl)-2-ethylbenzene.
  • NIH National Center for Biotechnology Information. Alkylating Agents - Holland-Frei Cancer Medicine.
  • Wikipedia. Benzyl bromide.
  • ResearchGate. How does one separate Benzyl bromide from the reaction mixture?.

Sources

Comparative

Structural Validation &amp; Performance Guide: Alkylation with 1-(Bromomethyl)-2-ethylbenzene

Executive Summary & Reagent Profile[1][2][3] In the landscape of benzylation reagents, 1-(Bromomethyl)-2-ethylbenzene (CAS: 26912-35-8) occupies a critical niche.[1] Unlike the ubiquitous benzyl bromide, this ortho-ethyl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reagent Profile[1][2][3]

In the landscape of benzylation reagents, 1-(Bromomethyl)-2-ethylbenzene (CAS: 26912-35-8) occupies a critical niche.[1] Unlike the ubiquitous benzyl bromide, this ortho-ethyl substituted analogue introduces significant lipophilicity and steric bulk proximal to the reaction center. These properties are frequently exploited in medicinal chemistry to modulate receptor binding affinity or improve the metabolic stability of drug candidates.[1]

However, the ortho-ethyl group introduces synthetic challenges—specifically steric occlusion—and analytical opportunities.[1] This guide validates the structural identity of products derived from this reagent, contrasting its performance and analytical "signature" against standard benzylating agents.

The "Ethyl Tag" Advantage

From an analytical perspective, the 2-ethyl group acts as an internal NMR standard .[1] While a methyl group (in 2-methylbenzyl bromide) appears as a singlet that can be obscured by solvent peaks or other aliphatic signals, the ethyl group provides a distinct triplet-quartet system .[1] This diagnostic handle allows for rapid confirmation of fragment incorporation even in complex macromolecular structures.[1]

Comparative Analysis: Reagent Performance

The following table contrasts 1-(Bromomethyl)-2-ethylbenzene with its primary alternatives. This data supports the selection of this reagent when steric control or specific spectral validation is required.[1]

Feature1-(Bromomethyl)-2-ethylbenzene Benzyl Bromide 1-(Bromomethyl)-2-methylbenzene
Steric Profile High (Ortho substitution hinders

approach)
Low (Unobstructed access)Moderate
Reactivity (

)
Slow (Requires elevated T or stronger base)Fast (Standard reference)Moderate
NMR Diagnostic Diagnostic Triplet-Quartet (

)
None (Aromatic signals only)Singlet (

)
Regiocontrol High (Sterics discourage over-alkylation)Low (Risk of poly-alkylation)Moderate
Lipophilicity High (+2 carbons)BaselineModerate (+1 carbon)

Experimental Protocol: Validated Alkylation Workflow

This protocol describes the alkylation of a secondary amine (Morpholine as a model nucleophile) to demonstrate the structural validation logic. This system is self-validating: the disappearance of the N-H signal and the shift of the benzylic protons confirm the reaction.

Materials
  • Electrophile: 1-(Bromomethyl)-2-ethylbenzene (1.0 equiv)[1]

  • Nucleophile: Morpholine (1.2 equiv)

  • Base:

    
     (2.0 equiv) - Chosen for heterogeneous buffering.[1]
    
  • Solvent: Acetonitrile (ACN) - Promotes dipole-dipole interactions for

    
    .[1]
    
Step-by-Step Methodology
  • Activation: Dissolve Morpholine (10 mmol) in dry ACN (20 mL). Add anhydrous

    
     (20 mmol) and stir at room temperature for 15 minutes to deprotonate/activate the amine.
    
  • Addition: Add 1-(Bromomethyl)-2-ethylbenzene (10 mmol) dropwise over 10 minutes.

    • Insight: Rapid addition may lead to exotherms; however, the steric bulk of the ethyl group mitigates the risk of rapid dialkylation compared to benzyl bromide.

  • Reflux: Heat the mixture to 60°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc 8:2).[1] The bromide starting material (

    
    ) will disappear.[1]
    
  • Workup: Filter off inorganic salts. Concentrate the filtrate. Dissolve residue in DCM, wash with water and brine.[1] Dry over

    
    .[1]
    
  • Purification: Flash chromatography is usually required due to the lipophilic nature of the product.[1]

Workflow Visualization

The following diagram illustrates the critical decision points in the synthesis and validation process.

ValidationWorkflow Start Start: Crude Reaction Mixture TLC TLC Check (Disappearance of Bromide) Start->TLC TLC->Start Incomplete Workup Workup & Isolation TLC->Workup Bromide Consumed NMR_1H 1H NMR Analysis (Primary Validation) Workup->NMR_1H NMR_2D 2D NOESY/HMBC (Spatial Confirmation) NMR_1H->NMR_2D Confirm Regiochemistry Final Validated Structure NMR_2D->Final

Figure 1: Analytical workflow from crude reaction mixture to structurally validated product.

Structural Validation: The "Ethyl Tag" Methodology

Validating the product requires proving that the 2-ethylbenzyl group is covalently attached to the nitrogen.

A. 1H NMR Diagnostic Shifts

The primary evidence is the chemical shift of the benzylic methylene protons (


).[1]
Proton TypeStarting Material (Bromide)

(ppm)
Product (Amine)

(ppm)
Diagnostic Change
Benzylic (

)
~4.55 (s) ~3.50 - 3.65 (s) Upfield Shift (~1.0 ppm) due to

vs

electronegativity.[1]
Ethyl (

)
~2.75 (q)~2.70 (q)Remains largely unchanged; confirms group integrity.[1]
Ethyl (

)
~1.25 (t)~1.20 (t)Distinct triplet confirms ethyl vs methyl.[1]

Interpretation: If the benzylic signal remains at 4.55 ppm, the reaction failed.[1] If it shifts to ~3.60 ppm, alkylation occurred.[1] The retention of the quartet (2H) and triplet (3H) proves the ortho-ethyl group is intact and did not undergo rearrangement.

B. 2D NMR: The Definitive Proof (NOESY)

To distinguish the product from potential isomers or to prove spatial proximity in complex ligands, NOESY (Nuclear Overhauser Effect Spectroscopy) is the gold standard.

  • Target Interaction: We look for a cross-peak between the Ethyl Methylene protons (~2.7 ppm) and the Nucleophile protons (e.g., Morpholine

    
     at ~2.4 ppm).
    
  • Significance: This interaction is only possible if the ethyl group is ortho to the benzylic attachment point, placing it in steric proximity to the amine arm.

NOE_Pathway Ethyl_CH2 Ethyl -CH2- (2.7 ppm) Benzylic_CH2 Benzylic -CH2- (3.6 ppm) Ethyl_CH2->Benzylic_CH2 Ortho Position Nucleophile_H Nucleophile N-CH2 (2.4 ppm) Ethyl_CH2->Nucleophile_H Spatial Proximity (Strong Cross-peak) Benzylic_CH2->Nucleophile_H Covalent Bond

Figure 2: NOE Correlation Map. The yellow dashed line represents the through-space magnetic interaction confirming the ortho-ethyl group is proximal to the nucleophile.

Troubleshooting & Critical Parameters

  • Incomplete Conversion: The ortho-ethyl group creates significant steric hindrance.[1] If the reaction stalls, switch to a polar aprotic solvent like DMF or add NaI (Finkelstein catalyst) to generate the more reactive iodide in situ.

  • Elimination Side Products: Strong bases (e.g., NaH) combined with heating may cause elimination of HBr from the ethyl group (forming a styrene derivative), though this is rare with carbonate bases. Stick to

    
     or 
    
    
    
    .
  • Solvent Peaks: The ethyl triplet (~1.2 ppm) can overlap with grease or hexane residues.[1] Ensure thorough drying of the sample before NMR analysis.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 16089, 1-Bromo-2-ethylbenzene.[1] Retrieved from [Link][2]

  • NIST Mass Spectrometry Data Center. Benzene, 1-bromo-2-ethyl- Mass Spectrum.[1] Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 1-(Bromomethyl)-2-ethylbenzene

[1][2] Executive Directive: Immediate Hazard Profile CRITICAL WARNING: 1-(Bromomethyl)-2-ethylbenzene is a Potent Lachrymator and Alkylating Agent . Improper disposal or handling outside of a functional fume hood can res...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Directive: Immediate Hazard Profile

CRITICAL WARNING: 1-(Bromomethyl)-2-ethylbenzene is a Potent Lachrymator and Alkylating Agent . Improper disposal or handling outside of a functional fume hood can result in immediate facility evacuation due to the release of irritating vapors. This compound hydrolyzes to release Hydrogen Bromide (HBr) gas, creating a secondary corrosive inhalation hazard.

Do NOT:

  • Do NOT dispose of down the drain (Hydrolysis generates HBr and corrosive residue).

  • Do NOT place in general trash (Persisting lachrymatory hazard).

  • Do NOT mix with strong oxidizers or bases without a controlled protocol (Exothermic reaction).

Chemical Characterization & Waste Classification

Before initiating disposal, characterize the waste stream to determine the correct regulatory pathway.

PropertyDataOperational Implication
CAS Number 26978-65-4Use for waste manifesting and inventory tracking.
Functional Group Benzyl Bromide (Alkyl Halide)High reactivity toward nucleophiles (DNA, proteins, amines).
Flash Point ~90°C (Combustible)Classified as Ignitable if mixed with flammable solvents.
Reactivity Water-Reactive (Slow)Hydrolyzes to form HBr; containers may pressurize if wet.
RCRA Characteristics D002 (Corrosive), D001 (Ignitable - if solvent mix)Must be segregated from non-halogenated waste.
Hazard Class Corrosive (8), Toxic (6.1)Requires secondary containment during transport.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient . Upgrade protocols specifically for lachrymators.

  • Respiratory: Work exclusively in a certified chemical fume hood. If a spill occurs outside a hood, use a full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.

  • Eye/Face: Chemical splash goggles are mandatory. A face shield is recommended for pouring volumes >100 mL.

  • Hand Protection:

    • Primary: Nitrile (minimum 5 mil) - Good for splash protection.

    • Secondary (Immersion): Silver Shield® or Viton® laminate gloves are required for prolonged handling or spill cleanup, as benzyl bromides can permeate nitrile.

Operational Disposal Workflows

Scenario A: Chemical Deactivation (Quenching)

Recommended for reaction mixtures or small quantities (<50 mL) to eliminate lachrymatory properties before disposal.

The Mechanism: Convert the volatile, reactive benzyl bromide into a non-volatile, water-soluble ammonium salt or ether.

Protocol:

  • Dilution: Dilute the waste material with a non-reactive solvent (e.g., Ethanol or 2-Propanol) to a concentration of <10%.

  • Quenching Agent: Slowly add Concentrated Aqueous Ammonia (25-30%) or a solution of Ethanolamine (2 equivalents per mole of bromide).

    • Why? Ammonia acts as a nucleophile, displacing the bromide to form a benzyl amine/ammonium salt.

  • Reaction Time: Stir the mixture in the fume hood for 2-4 hours.

    • Validation: Perform a TLC plate check (UV visualization).[1] The starting material spot (non-polar) should disappear, replaced by a baseline spot (polar ammonium salt).

  • Disposal: Once confirmed quenched, the mixture is now a Halogenated Solvent Waste (non-lachrymatory). Label as "Quenched Reaction Waste: Contains Amines/Solvents."

Scenario B: Pure Chemical Disposal (Expired/Unused)

For intact bottles or large volumes.

  • Segregation: Keep in original container if possible. If the cap is corroded, place the entire bottle into a larger, chemically resistant secondary container (overpack) with vermiculite.

  • Labeling: Affix a hazardous waste label clearly marked: "Hazardous Waste - Lachrymator - Corrosive - 1-(Bromomethyl)-2-ethylbenzene."

  • Storage: Store in a dedicated "Halogenated Waste" satellite accumulation area, away from oxidizers and strong bases.

  • Final Disposal: Must be routed to a High-Temperature Incinerator equipped with a scrubber to handle HBr emissions.

Emergency Spill Response Logic

Trigger: Spillage of >5 mL outside a fume hood.

SpillResponse Start Spill Detected Assess Assess Volume & Location Start->Assess SmallHood < 10mL (Inside Hood) Assess->SmallHood Contained LargeFloor > 10mL or Outside Hood Assess->LargeFloor Uncontained PPE Don PPE: Double Nitrile + Goggles (Resp. if outside hood) SmallHood->PPE Evacuate Evacuate Area Immediately Alert EHS LargeFloor->Evacuate Absorb Cover with Absorbent Pads or Vermiculite PPE->Absorb Neutralize Apply Neutralizing Soln: 5% Sodium Carbonate or Dilute Ammonia Absorb->Neutralize Wait 15 mins Collect Collect into Sealed Bag Label 'Lachrymator Debris' Neutralize->Collect Wash Wash Surface with Soap & Water Collect->Wash

Figure 1: Decision logic for spill response. Note that evacuation is the primary step for uncontained spills due to the lachrymatory nature.

Deactivation Mechanism Visualization

Understanding the chemistry ensures the user knows why specific quenching agents are used.

QuenchingMechanism Substrate 1-(Bromomethyl)-2-ethylbenzene (Lachrymator / Electrophile) Intermediate Transition State (SN2 Attack) Substrate->Intermediate + Nucleophile Reagent Quenching Agent (NH3 or R-NH2) Reagent->Intermediate Product Ammonium Salt (Water Soluble / Non-Volatile) Intermediate->Product Displacement Byproduct Bromide Ion (Br-) Intermediate->Byproduct

Figure 2: Nucleophilic substitution pathway for deactivating benzyl bromides.

Regulatory Compliance (US Focus)

  • RCRA Waste Codes:

    • D002: Corrosive (if pH < 2 upon hydrolysis).

    • D001: Ignitable (if in flammable solvent).

    • D003: Reactive (Potential, if high concentrations react violently with water, though less common for this specific derivative).

  • Labeling Requirements:

    • Must comply with 29 CFR 1910.1200 (Hazard Communication).[2][3]

    • Container must be marked "Hazardous Waste" with the specific start date of accumulation.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 91883838, 1-(Bromomethyl)-2-ethyl-4-methylbenzene (Analogous Structure). PubChem.[4] [Link]

  • Organic Syntheses. (2010). Handling of Benzyl Bromide and Quenching Protocols. Org. Synth. 2010, 87, 36-52.[1] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). RCRA Orientation Manual: Hazardous Waste Identification. EPA.gov. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Bromomethyl)-2-ethylbenzene
Reactant of Route 2
Reactant of Route 2
1-(Bromomethyl)-2-ethylbenzene
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